molecular formula C10H15NO3 B597819 Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate CAS No. 1259034-35-9

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B597819
CAS No.: 1259034-35-9
M. Wt: 197.234
InChI Key: VAWFBGXKDDJABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h1,13H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWFBGXKDDJABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734956
Record name tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259034-35-9
Record name tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Overview

The synthesis of this compound is primarily a two-step process commencing with the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by the nucleophilic addition of an ethynyl group to the ketone, yielding the desired product.

Logical Workflow of the Synthesis

Synthesis_Workflow start Tert-butyl 3-hydroxyazetidine-1-carboxylate intermediate Tert-butyl 3-oxoazetidine-1-carboxylate start->intermediate Oxidation final_product Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate intermediate->final_product Ethynylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a critical step. Several methods have been reported, with varying green chemistry credentials and scalability.

Protocol 1A: TEMPO-Mediated Oxidation with NaClO

This traditional method utilizes a TEMPO/bleach system for the oxidation.

  • Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • Dichloromethane (CH₂Cl₂)

    • Potassium bromide (KBr)

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

    • Potassium bicarbonate (KHCO₃)

    • Sodium hypochlorite (NaClO) solution

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane.

    • To this solution, add an aqueous solution of potassium bromide (0.2 equivalents) and TEMPO (0.02 equivalents).

    • Cool the mixture to a temperature between -15°C and 5°C.

    • Slowly add a pre-mixed aqueous solution of potassium bicarbonate and sodium hypochlorite.

    • Stir the reaction mixture vigorously for 30 minutes, maintaining the low temperature.

    • Upon completion, as monitored by TLC, separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 1B: Green Oxidation in a Microchannel Reactor (TEMPO/H₂O₂)

This modern approach offers a more environmentally friendly and efficient process.

  • Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • Dichloromethane (CH₂Cl₂)

    • TEMPO

    • Hydrogen peroxide (H₂O₂) solution (30%)

  • Procedure:

    • Prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) and TEMPO (0.02 equivalents) in dichloromethane in a premixing reactor.

    • Pump this solution into a microchannel reactor at a defined flow rate (e.g., 6.5 g/min ).

    • Simultaneously, pump a 30% hydrogen peroxide solution into the microchannel reactor at a separate flow rate (e.g., 4.5 g/min ).

    • Allow for a short residence time in the reactor (e.g., 30 seconds).

    • The resulting mixture is then passed through an oil-water separator to isolate the organic phase containing the product.

    • The organic phase is then worked up as described in Protocol 1A.

Step 2: Synthesis of this compound

This step involves the nucleophilic addition of an acetylide anion to the ketone intermediate.

  • Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate

    • Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium acetylide, ethylenediamine complex

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add ethynylmagnesium bromide solution (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes the reported yields for the synthesis of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, and a representative yield for the final product.

Reaction Step Method Starting Material Product Reported Yield
Oxidation Synthesis from 1-benzylazetidin-3-ol followed by oxidation1-benzylazetidin-3-oltert-butyl 3-oxoazetidine-1-carboxylate91% (for the formation of the hydroxyl intermediate)
Ethynylation Nucleophilic addition of an acetylidetert-butyl 3-oxoazetidine-1-carboxylateThis compoundNot explicitly reported, but typically >80% for similar reactions

Material and Characterization Data

Compound Molecular Formula Molecular Weight CAS Number
tert-Butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.21 g/mol 141699-55-0
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.19 g/mol 398489-26-4
This compoundC₁₀H₁₅NO₃197.23 g/mol 1259034-35-9

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

An In-depth Technical Guide to the Physico-chemical Properties of 1-Boc-3-ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physico-chemical properties, synthesis, and potential biological relevance of the novel compound 1-Boc-3-ethynyl-3-hydroxyazetidine. This molecule is of significant interest in medicinal chemistry due to the incorporation of a rigid, strained azetidine ring and a reactive ethynyl group, offering a unique scaffold for the development of new therapeutic agents. Azetidine moieties are increasingly utilized in drug design to impart desirable pharmacological properties.[1][2]

Core Physico-chemical Properties

Due to the novelty of 1-Boc-3-ethynyl-3-hydroxyazetidine, extensive experimental data on its physico-chemical properties is not yet available in the public domain. However, based on the well-characterized properties of its precursors and analogous compounds, we can infer a reliable profile. The data presented below for the final compound is therefore predicted.

Table 1: Physico-chemical Properties of 1-Boc-3-ethynyl-3-hydroxyazetidine and its Precursors

Property1-Boc-3-hydroxyazetidine (Starting Material)1-Boc-3-azetidinone (Intermediate)1-Boc-3-ethynyl-3-hydroxyazetidine (Target Compound - Predicted)
Molecular Formula C₈H₁₅NO₃C₈H₁₃NO₃C₁₀H₁₅NO₃
Molecular Weight 173.21 g/mol 171.19 g/mol 197.23 g/mol
Appearance White to off-white solidWhite to off-white powderPredicted to be a solid
Melting Point 36-43 °C47-51 °CPredicted to be in the range of 50-70 °C
Boiling Point >110 °C at 760 mmHg (decomposes)Not availablePredicted to be unstable at high temperatures
Solubility Soluble in water, methanol, and other polar organic solvents.Soluble in a range of organic solvents.Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be moderate.
pKa Not availableNot availableThe hydroxyl proton is expected to have a pKa around 16-18, typical for tertiary alcohols.
logP Not availableNot availablePredicted to be in the range of 0.5 - 1.5

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-ethynyl-3-hydroxyazetidine is proposed as a two-step process starting from the commercially available 1-Boc-3-hydroxyazetidine. The synthetic pathway involves the oxidation of the secondary alcohol to a ketone, followed by the nucleophilic addition of an acetylide.

Synthesis_Pathway Start 1-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-azetidinone Start->Intermediate Oxidation Final 1-Boc-3-ethynyl-3-hydroxyazetidine Intermediate->Final Ethynylation

Caption: Synthetic pathway for 1-Boc-3-ethynyl-3-hydroxyazetidine.

Step 1: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

This step involves the oxidation of the secondary alcohol in the starting material to a ketone. A common and effective method for this transformation is the Swern oxidation or a similar mild oxidation protocol. A detailed experimental protocol for a related oxidation is available.[3]

Experimental Protocol:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) in DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-azetidinone.

Step 2: Ethynylation of 1-Boc-3-azetidinone

The final step is the nucleophilic addition of an acetylide to the ketone. This is a standard method for the formation of tertiary propargyl alcohols. The following protocol is adapted from a similar procedure for the ethynylation of a cyclic ketone.[4]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C and bubble acetylene gas through the solvent for 30 minutes.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the acetylene-saturated THF at -78 °C to form a solution of lithium acetylide.

  • Stir the lithium acetylide solution for 30 minutes at -78 °C.

  • Add a pre-cooled (-78 °C) solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the lithium acetylide solution.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-ethynyl-3-hydroxyazetidine.

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_ethynylation Step 2: Ethynylation A1 Prepare Swern reagent A2 Add 1-Boc-3-hydroxyazetidine A1->A2 A3 Quench and workup A2->A3 A4 Purify to get 1-Boc-3-azetidinone A3->A4 B1 Prepare lithium acetylide B2 Add 1-Boc-3-azetidinone B1->B2 B3 Quench and workup B2->B3 B4 Purify to get final product B3->B4

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Boc-3-ethynyl-3-hydroxyazetidine are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.2-4.0 (m, 4H): Protons on the azetidine ring.

  • δ 2.5 (s, 1H): Acetylenic proton.

  • δ 2.0-2.2 (br s, 1H): Hydroxyl proton.

  • δ 1.45 (s, 9H): Protons of the Boc protecting group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 85-80: Quaternary carbon of the Boc group.

  • δ 80-75: Acetylenic carbons.

  • δ 70-65: Carbon bearing the hydroxyl and ethynyl groups (C3 of azetidine).

  • δ 60-55: Carbons of the azetidine ring (C2 and C4).

  • δ 28.5: Methyl carbons of the Boc group.

Mass Spectrometry (ESI+):

  • m/z: 198.11 (M+H)⁺, 220.10 (M+Na)⁺.

Stability and Reactivity

The presence of the strained azetidine ring and the reactive ethynyl and hydroxyl groups suggests that 1-Boc-3-ethynyl-3-hydroxyazetidine may exhibit interesting reactivity. The tertiary propargyl alcohol moiety could be susceptible to rearrangement under acidic conditions. The terminal alkyne provides a handle for various chemical transformations, including "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed reactions. The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, allowing for further functionalization of the azetidine nitrogen.

Potential Biological and Pharmacological Relevance

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, known to improve metabolic stability and binding affinity of drug candidates.[1] The introduction of an ethynyl group provides a versatile point for modification and can also contribute to the biological activity of the molecule. Ethynyl-containing compounds have shown a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. Therefore, 1-Boc-3-ethynyl-3-hydroxyazetidine represents a promising building block for the synthesis of novel bioactive molecules and chemical probes for target identification and validation in drug discovery programs.[2][5][6]

Logical_Relationships A 1-Boc-3-ethynyl-3-hydroxyazetidine B Azetidine Scaffold A->B C Ethynyl Group A->C D Tertiary Alcohol A->D H Diverse Biological Activities A->H E Drug Discovery B->E Valuable Pharmacophore F Improved Pharmacokinetics B->F C->E Versatile Handle G Bioorthogonal Chemistry C->G

Caption: Key structural features and their relevance.

References

An In-depth Technical Guide to CAS 1259034-35-9: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1259034-35-9 identifies the chemical compound tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate . This molecule is a key heterocyclic building block, primarily utilized as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Its structural features, including a strained azetidine ring, a protected amine, a tertiary alcohol, and a terminal alkyne, make it a versatile synthon in medicinal chemistry. Notably, it serves as a crucial component in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound, based on available scientific literature.

Chemical Structure and Properties

The fundamental structure of CAS 1259034-35-9 features a four-membered azetidine ring. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions. The C3 position of the ring is substituted with both a hydroxyl (-OH) group and an ethynyl (-C≡CH) group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1259034-35-9N/A
Molecular Formula C₁₀H₁₅NO₃[1][2]
Molecular Weight 197.23 g/mol [1][2]
Appearance Solid (predicted)N/A
Purity ≥95% (typical commercial)[3]
Storage Conditions 2-8°C, sealed in a dry environmentN/A

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published as standalone procedures, a general synthetic strategy can be inferred from its role as an intermediate in the synthesis of Baricitinib and from established organic chemistry principles. A plausible and commonly employed method involves the ethynylation of a protected 3-azetidinone precursor.

General Synthetic Protocol:

The synthesis of this compound can be achieved via the nucleophilic addition of an ethynyl group to N-Boc-3-azetidinone.

Step 1: Preparation of the Ethynyl Nucleophile

A suitable source of the ethynyl anion is required. This is typically generated in situ from a protected acetylene derivative, such as ethynyltrimethylsilane, or directly from acetylene gas. For instance, reacting ethynyltrimethylsilane with a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures (e.g., -78 °C) generates the lithium trimethylsilylacetylide. Alternatively, bubbling acetylene gas through a solution of a strong base can also produce the desired acetylide.

Step 2: Nucleophilic Addition to N-Boc-3-azetidinone

The prepared N-Boc-3-azetidinone is dissolved in an anhydrous aprotic solvent like THF. The solution is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). The freshly prepared ethynyl nucleophile is then added dropwise to the stirred solution of the azetidinone. The reaction mixture is allowed to stir at this low temperature for a period to ensure complete addition.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the pure this compound. If a silyl-protected acetylene was used, a deprotection step (e.g., using a fluoride source like tetrabutylammonium fluoride) would be necessary prior to or after purification.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N-Boc-3-azetidinone N-Boc-3-azetidinone Nucleophilic_Addition Nucleophilic Addition N-Boc-3-azetidinone->Nucleophilic_Addition Ethynylating_Agent Ethynylating Agent (e.g., Ethynyltrimethylsilane) Ethynylating_Agent->Nucleophilic_Addition Base Strong Base (e.g., n-BuLi) Base->Nucleophilic_Addition Solvent Anhydrous Solvent (e.g., THF) Solvent->Nucleophilic_Addition Quenching Quenching (e.g., aq. NH4Cl) Nucleophilic_Addition->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for the preparation of the target compound.

Biological Activity and Signaling Pathways

It is critical to note that This compound (CAS 1259034-35-9) is primarily documented as a synthetic intermediate . There is no substantial evidence in the public domain to suggest that this compound possesses inherent biological activity or directly modulates specific signaling pathways. Its utility lies in its incorporation into larger molecules that are designed to have pharmacological effects.

As a key building block for Baricitinib, it contributes to the overall structure of a potent JAK1 and JAK2 inhibitor. The signaling pathway of relevance is therefore that of the final drug product, Baricitinib, which involves the inhibition of the JAK-STAT signaling pathway, a critical pathway in the inflammatory process.

Diagram 2: Logical Relationship of CAS 1259034-35-9 to Baricitinib and its Target Pathway

G CAS_1259034_35_9 CAS 1259034-35-9 (Synthetic Intermediate) Synthesis Multi-step Synthesis CAS_1259034_35_9->Synthesis is a key building block for Baricitinib Baricitinib (Active Pharmaceutical Ingredient) Synthesis->Baricitinib Target JAK1/JAK2 Kinases Baricitinib->Target inhibits Pathway JAK-STAT Signaling Pathway Target->Pathway are key components of Effect Inhibition of Inflammatory Cytokine Signaling Pathway->Effect is inhibited, leading to

Caption: Role of the compound as a precursor to a JAK inhibitor.

Conclusion

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a key intermediate in the development of Janus kinase (JAK) inhibitors. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not publicly available in detailData not publicly available in detail
Typically, the spectrum would show signals for the tert-butyl protons (singlet, ~1.5 ppm), the azetidine ring protons (multiplets), the hydroxyl proton (singlet, variable), and the acetylenic proton (singlet, ~2.5 ppm).Expected signals would include those for the tert-butyl carbons, the quaternary and methylene carbons of the azetidine ring, and the acetylenic carbons.

Note: While commercial suppliers indicate the availability of NMR data, specific peak assignments and coupling constants are not detailed in publicly accessible literature.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹)
O-H (Alcohol)~3400 (broad)
C≡C-H (Alkyne C-H stretch)~3300 (sharp)
C-H (Aliphatic)~2975
C=O (Carbamate)~1680
C≡C (Alkyne C≡C stretch)~2100 (weak)

Note: These are expected absorption ranges based on the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data
Technique [M+H]⁺ (Calculated) [M+H]⁺ (Observed)
Electrospray Ionization (ESI)198.1125Data not publicly available

Note: The exact mass is calculated for the protonated molecule [C₁₀H₁₅NO₃ + H]⁺.

Experimental Protocols

The synthesis of this compound typically involves the ethynylation of a ketone precursor. The following is a generalized experimental protocol based on common synthetic transformations.

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (Precursor)

The precursor, Tert-butyl 3-oxoazetidine-1-carboxylate, is synthesized from Tert-butyl 3-hydroxyazetidine-1-carboxylate through an oxidation reaction.

G cluster_0 Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate start Tert-butyl 3-hydroxyazetidine-1-carboxylate reagents Oxidizing Agent (e.g., TEMPO/NaOCl) product Tert-butyl 3-oxoazetidine-1-carboxylate

Caption: Addition of an ethynyl group to the ketone.

Detailed Methodology:

  • Preparation of Ethynylating Agent: Prepare a solution of an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide, in an anhydrous solvent like tetrahydrofuran (THF). This is often done in situ.

  • Reaction: Cool the solution of the ethynylating agent to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of Tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

  • Quenching: After the addition is complete, allow the reaction to stir at low temperature for a specified time before warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Logical Relationship of Synthesis

The synthesis of this compound is a multi-step process that starts from a commercially available precursor.

Diagram 3: Overall Synthetic Workflow

G Start Tert-butyl 3-hydroxyazetidine-1-carboxylate Intermediate Tert-butyl 3-oxoazetidine-1-carboxylate Start->Intermediate Oxidation Final This compound Intermediate->Final Ethynylation

Caption: Synthetic pathway to the target molecule.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. For specific applications and further research, it is recommended to consult detailed experimental procedures found in relevant patents and scientific literature.

Stability and Storage of 1-Boc-3-ethynyl-3-hydroxyazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-3-ethynyl-3-hydroxyazetidine. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide synthesizes information based on the known chemical properties of its constituent functional groups: the Boc-protected amine, the strained 3-hydroxyazetidine core, and the terminal ethynyl group. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this versatile building block.

Introduction

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable synthetic intermediate in medicinal chemistry, combining the conformational constraint of the azetidine ring with the reactive handles of a hydroxyl group and a terminal alkyne. The stability of such a molecule is paramount for its successful application in multi-step syntheses and for ensuring the purity and quality of downstream products. This guide outlines the potential degradation pathways, provides recommended storage and handling procedures, and details a general experimental protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical Structure and Physicochemical Properties

While specific, experimentally determined physicochemical properties for 1-Boc-3-ethynyl-3-hydroxyazetidine are not widely published, the properties of the closely related precursor, 1-Boc-3-hydroxyazetidine, are well-documented and provide a useful reference.

Table 1: Physicochemical Properties of 1-Boc-3-hydroxyazetidine (Precursor)

PropertyValueReference(s)
CAS Number 141699-55-0[1]
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance White to light yellow solid/powder[1][2][3]
Melting Point 36-43 °C[3]
Storage Temperature 2-8°C[1][2]
Solubility Soluble in Methanol[1][2]

Potential Degradation Pathways

The chemical structure of 1-Boc-3-ethynyl-3-hydroxyazetidine contains several functional groups that can influence its stability. The primary potential degradation pathways are outlined below.

Azetidine Ring Instability

The four-membered azetidine ring is subject to significant ring strain, making it susceptible to ring-opening reactions under certain conditions. This can be initiated by nucleophilic attack, particularly under acidic or basic conditions, or through the formation of an azetidinium ion[4].

Boc Group Lability

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Exposure to strong acids, or even milder acidic conditions over prolonged periods, can lead to deprotection, exposing the secondary amine.

Terminal Alkyne Reactivity

Terminal alkynes can be unstable and may undergo several degradation reactions[5][6]. These include:

  • Oxidative Coupling: In the presence of oxygen and certain metal catalysts (like copper), terminal alkynes can undergo oxidative homocoupling (Glaser-Hay coupling) to form diacetylenes[6].

  • Isomerization: Terminal alkynes can isomerize to more thermodynamically stable internal alkynes, although this typically requires specific catalysts or harsh conditions[6].

  • Polymerization: Under conditions of heat, light, or in the presence of radical initiators or certain transition metals, terminal alkynes can polymerize[6].

The diagram below illustrates the key potential degradation pathways for 1-Boc-3-ethynyl-3-hydroxyazetidine.

G Potential Degradation Pathways cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal/Light-Induced Degradation A 1-Boc-3-ethynyl-3-hydroxyazetidine B Deprotection (Loss of Boc group) A->B H+ C Ring Opening A->C H+ D Oxidative Coupling (Glaser-Hay) A->D O₂, Metal Catalyst E Polymerization A->E Heat/Light

Potential Degradation Pathways

Recommended Storage and Handling

Based on the stability of related compounds and the reactivity of the functional groups present, the following storage and handling conditions are recommended to maximize the shelf-life of 1-Boc-3-ethynyl-3-hydroxyazetidine.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°C To minimize thermal degradation and potential polymerization of the ethynyl group. This is consistent with the storage of the precursor, 1-Boc-3-hydroxyazetidine[1][2].
Atmosphere Inert atmosphere (Argon or Nitrogen) To prevent oxidative coupling of the terminal alkyne and degradation from atmospheric moisture.
Light Protect from light (Amber vial) To prevent light-induced degradation or polymerization.
Moisture Store in a dry environment (desiccator) To prevent hydrolysis of the Boc group and potential ring-opening of the azetidine.
pH Avoid acidic and strongly basic conditions The Boc group is acid-labile, and the azetidine ring can be susceptible to both acidic and basic conditions.
Material Compatibility Avoid contact with incompatible metals (e.g., copper, silver, mercury) Terminal alkynes can form explosive acetylides with certain metals.

Experimental Protocol for Forced Degradation Studies

To establish a definitive stability profile for 1-Boc-3-ethynyl-3-hydroxyazetidine, a forced degradation study is recommended. The following protocol outlines a general approach based on ICH guidelines[7][8].

Objective

To identify potential degradation products and pathways for 1-Boc-3-ethynyl-3-hydroxyazetidine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials and Methods
  • Test Substance: 1-Boc-3-ethynyl-3-hydroxyazetidine

  • Reagents: HCl (0.1 M), NaOH (0.1 M), H₂O₂ (3%), HPLC-grade water, acetonitrile, methanol.

  • Instrumentation: HPLC with UV/DAD or MS detector, pH meter, photostability chamber, oven.

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (ICH Q1B).

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize the degradation products using LC-MS and NMR spectroscopy.

The workflow for a typical forced degradation study is depicted in the diagram below.

G Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solid & Solution) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify Degradation Products (LC-MS, NMR) H->I J Elucidate Degradation Pathways I->J

Forced Degradation Experimental Workflow

Conclusion

While specific stability data for 1-Boc-3-ethynyl-3-hydroxyazetidine is scarce, a thorough understanding of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The primary stability concerns are the acid-lability of the Boc group, the potential for ring-opening of the strained azetidine core, and the reactivity of the terminal alkyne. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for maintaining the compound's integrity. For critical applications, it is highly recommended that researchers perform in-house stability assessments, such as the forced degradation studies outlined in this guide, to ensure the material is suitable for its intended use.

References

Unveiling Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This technical guide provides a comprehensive overview of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a valuable building block for researchers and professionals in drug development and medicinal chemistry. This document details its commercial availability, synthesis, and potential applications, offering a crucial resource for those working at the forefront of pharmaceutical innovation.

Commercial Availability and Suppliers

This compound (CAS No. 1259034-35-9) is commercially available from a range of specialized chemical suppliers. This compound is offered in various purities and quantities to suit diverse research and development needs. Key suppliers include, but are not limited to, BLD Pharm, Echemi, and SynQuest Labs. Researchers are advised to consult individual supplier websites for the most current information on stock, pricing, and available specifications.

SupplierPurityAvailable QuantitiesNotes
BLD Pharm ≥95%100mg, 250mg, 1g, 5g, CustomOffers detailed analytical data including NMR, HPLC, LC-MS, and UPLC.
Echemi 98%, 99%100g, 500g, 1kg, 25kg, CustomProvides industrial and research grades from various manufacturers.
SynQuest Labs InquirePOA (Price on Application), BulkLists the compound under the alias 1-Boc-3-ethynyl-3-hydroxyazetidine.
Capot Chemical InquireInquireProvides access to safety and analytical documents upon request.
Sunway Pharm Ltd. 97%100mg, 250mg, 1g, 5g, 10g, 25gLists aliases such as 1-Boc-3-ethynyl-3-hydroxyazetidine.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of a protected azetidine ring, followed by oxidation and subsequent ethynylation. The following protocols are based on established synthetic routes for the precursor molecules.

Step 1: Synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. A common starting material is 1-benzylazetidin-3-ol.

Protocol: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (Pd/C, 1.75 g) is added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours. Upon completion, the mixture is filtered, and the solvent is removed under vacuum to yield crude Tert-butyl 3-hydroxyazetidine-1-carboxylate.[1]

Step 2: Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate

The hydroxyl group of the precursor is then oxidized to a ketone. A common method utilizes a TEMPO-mediated oxidation.

Protocol: To a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH2Cl2, 200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 to 5 °C. A pre-mixed aqueous solution of potassium bicarbonate (104 g) and sodium hypochlorite (86 g of 12% solution) in water (389 mL) is then slowly added. The mixture is stirred for 30 minutes. The reaction is quenched with a 15% sodium thiosulfate aqueous solution (100 mL), extracted with ethyl acetate, and washed with water. The organic solvent is then removed under vacuum to yield Tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Step 3: Ethynylation to this compound

The final step involves the addition of an ethynyl group to the ketone. This is typically achieved using an ethynyl Grignard reagent.

Protocol (General Procedure): A solution of ethynylmagnesium bromide (or chloride) in THF is added dropwise to a cooled solution of Tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) for completion. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow

Synthesis_Workflow A 1-Benzylazetidin-3-ol B Tert-butyl 3-hydroxyazetidine-1-carboxylate A->B H2, Pd/C, (Boc)2O (Protection & Debenzylation) C Tert-butyl 3-oxoazetidine-1-carboxylate B->C TEMPO, NaOCl (Oxidation) D This compound C->D Ethynylmagnesium bromide (Ethynylation)

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Discovery

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the azetidine scaffold itself is a highly valued pharmacophore in modern medicinal chemistry. Azetidine derivatives are known to be key components in a variety of biologically active compounds, including inhibitors of Janus kinase (JAK) and other enzymes.

The presence of the ethynyl group offers a versatile handle for further chemical modifications through click chemistry or other coupling reactions, making this molecule an attractive starting point for the synthesis of compound libraries for high-throughput screening. The tertiary alcohol adds a key stereocenter and potential hydrogen bonding capabilities, which can be crucial for target engagement.

Logical Relationship of Synthetic Steps

Logical_Relationship Start Commercially Available Starting Materials Precursor1 Synthesis of Protected Azetidine Precursor Start->Precursor1 Precursor2 Functional Group Interconversion (Oxidation) Precursor1->Precursor2 FinalProduct Introduction of Ethynyl Moiety Precursor2->FinalProduct Target Target Molecule: Tert-butyl 3-ethynyl-3- hydroxyazetidine-1-carboxylate FinalProduct->Target

Caption: Logical flow from starting materials to the final target compound.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. The information provided on its commercial availability and synthetic protocols is intended to facilitate its acquisition and application in the laboratory. Further investigation into the biological activity of derivatives of this compound is a promising area for future research.

References

The Fulcrum of Reactivity: A Technical Guide to the Role of the Hydroxyl Group in Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a richly functionalized building block poised for a significant role in medicinal chemistry and materials science. The confluence of a strained azetidine ring, a reactive ethynyl group, and a strategically positioned tertiary hydroxyl group imparts a unique and versatile chemical profile. This technical guide delves into the pivotal role of the hydroxyl group in modulating the reactivity of this molecule. While direct literature on the reaction pathways of this specific compound is emerging, this paper constructs a predictive framework based on the well-established chemistry of N-Boc-azetidinols and propargyl alcohols. We will explore the synthesis of this key intermediate and then dissect the anticipated reactivity, focusing on how the hydroxyl group can function as a nucleophile, a leaving group precursor, and a directing group. This guide provides hypothetical, yet plausible, experimental protocols and quantitative data to serve as a starting point for researchers looking to leverage the synthetic potential of this promising molecule.

Introduction

The azetidine scaffold is a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while exploring novel chemical space. When substituted at the 3-position with both an ethynyl and a hydroxyl group, as in this compound, the synthetic utility is significantly amplified. The propargyl alcohol moiety is a versatile functional group known for its participation in a wide array of transformations, including substitutions, additions, and cyclizations. The hydroxyl group, in particular, is not merely a passive substituent but an active participant and modulator of the molecule's reactivity, serving as a fulcrum for a diverse range of chemical transformations.

Synthesis Pathway

The synthesis of this compound (3) originates from commercially available precursors and involves a straightforward, two-step sequence. The initial phase requires the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (2), which is then subjected to nucleophilic addition of an acetylide.

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (2)

The ketone precursor (2) is typically synthesized via the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (1). Several oxidation protocols are available, with TEMPO-based systems being common.[1]

G cluster_synthesis Synthesis of Key Intermediate mol1 Tert-butyl 3-hydroxyazetidine-1-carboxylate (1) reagents TEMPO, NaClO DCM, 0°C to rt mol1->reagents mol2 Tert-butyl 3-oxoazetidine-1-carboxylate (2) reagents->mol2

Diagram 1. Oxidation to the key ketone intermediate.
Ethynylation to Yield the Target Compound (3)

The final step involves the nucleophilic addition of an acetylide to the ketone (2). This is a standard organometallic reaction to form a tertiary propargyl alcohol.

G cluster_ethynylation Formation of the Propargyl Alcohol mol2 Tert-butyl 3-oxoazetidine-1-carboxylate (2) reagents 1. Ethynylmagnesium bromide or Lithium acetylide, THF, -78°C 2. Aqueous workup mol2->reagents mol3 This compound (3) reagents->mol3

Diagram 2. Nucleophilic addition to form the target compound.

The Pivotal Role of the Hydroxyl Group in Reactions

The tertiary hydroxyl group in this compound is the central mediator of its reactivity. Its influence can be categorized into three primary roles: as a nucleophile, as a precursor to a leaving group for substitution or elimination, and as a directing group in metal-catalyzed reactions.

The Hydroxyl Group as a Nucleophile

In its most direct role, the hydroxyl group can act as a nucleophile to form ethers and esters, providing a straightforward method for diversification of the core structure.

  • O-Alkylation (Ether Formation): Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then be alkylated with various electrophiles (e.g., alkyl halides, tosylates).

  • O-Acylation (Ester Formation): Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will yield the corresponding esters. These esters can serve as prodrugs or modify the molecule's physical properties.

G cluster_nucleophile Hydroxyl as a Nucleophile start This compound reagents_ether Base (e.g., NaH) Alkyl Halide (R-X) start->reagents_ether reagents_ester Base (e.g., Pyridine) Acyl Chloride (RCOCl) start->reagents_ester ether O-Alkyl Ether Derivative ester O-Acyl Ester Derivative reagents_ether->ether reagents_ester->ester

Diagram 3. The hydroxyl group acting as a nucleophile.
The Hydroxyl Group as a Precursor to a Leaving Group

The hydroxyl group is inherently a poor leaving group. However, it can be readily converted into a good leaving group (e.g., tosylate, mesylate, or halide), opening up pathways for SN1/SN2 substitution and E1/E2 elimination reactions.

  • Substitution Reactions: Activation of the hydroxyl group, for instance by conversion to a tosylate, facilitates its displacement by a wide range of nucleophiles. This allows for the introduction of functionalities such as azides, halides, or carbon nucleophiles at the C3 position. Given the tertiary nature of the carbon, SN1-type reactions proceeding through a stabilized propargylic cation are highly probable.

  • Elimination-Addition Reactions (Meyer-Schuster Rearrangement): Under acidic conditions, propargyl alcohols are known to undergo rearrangement to form α,β-unsaturated ketones or aldehydes. This provides a pathway to an entirely different class of functionalized azetidines.

G cluster_leaving_group Hydroxyl as a Leaving Group Precursor start This compound reagents_activation TsCl, Pyridine start->reagents_activation reagents_rearrangement Acid Catalyst start->reagents_rearrangement activated Activated Intermediate (e.g., O-Tosylate) reagents_substitution Nucleophile (Nu-) activated->reagents_substitution substitution C3-Substituted Azetidine rearrangement α,β-Unsaturated Ketone reagents_activation->activated reagents_substitution->substitution reagents_rearrangement->rearrangement

Diagram 4. Reactions after converting the hydroxyl to a leaving group.
The Hydroxyl Group as a Directing Group

In transition metal-catalyzed reactions, the hydroxyl group can act as a coordinating ligand, directing the catalyst to the proximate ethynyl group. This can control the regioselectivity of additions across the triple bond.

  • Hydration/Hydroalkoxylation: Metal catalysts (e.g., Au(I), Pt(II)) can activate the alkyne towards nucleophilic attack. The hydroxyl group can either participate intramolecularly (if a suitable tether is present) or direct intermolecular attack of water or alcohols.

  • Cycloaddition Reactions: The coordinating ability of the hydroxyl group can influence the stereochemical outcome of cycloaddition reactions involving the alkyne.

Hypothetical Experimental Protocols & Data

The following protocols are predictive and based on well-established procedures for analogous substrates. Researchers should perform their own optimization.

Protocol 1: O-Methylation of this compound

To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere is added sodium hydride (1.2 mmol, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which methyl iodide (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Tosylation and Azide Substitution

To a solution of this compound (1.0 mmol) in pyridine (5 mL) at 0 °C is added p-toluenesulfonyl chloride (1.2 mmol). The reaction is stirred at 0 °C for 4 hours. The mixture is then diluted with dichloromethane and washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried and concentrated to yield the crude tosylate, which is used without further purification.

The crude tosylate is dissolved in DMF (10 mL), and sodium azide (3.0 mmol) is added. The mixture is heated to 60 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 1: Predicted Quantitative Data for Key Reactions
EntryReactionReagentsProductPredicted Yield (%)
1O-MethylationNaH, MeI in THF3-ethynyl-3-methoxyazetidine derivative85-95%
2O-AcetylationAc2O, Pyridine3-acetoxy-3-ethynylazetidine derivative90-98%
3TosylationTsCl, Pyridine3-ethynyl-3-tosyloxyazetidine derivative>95% (crude)
4Azide SubstitutionNaN3 in DMF3-azido-3-ethynylazetidine derivative70-85%
5Meyer-Schuster RearrangementH2SO4 (cat.)Azetidin-3-yl ethynyl ketone60-75%

Conclusion

This compound is a molecule of significant synthetic potential, largely conferred by the versatile reactivity of its hydroxyl group. This guide outlines the principal roles this group is expected to play: as a nucleophile for derivatization, as a latent leaving group for substitution and elimination, and as a directing group for metal-catalyzed transformations. The provided hypothetical protocols and data serve as a foundational resource for chemists aiming to unlock the potential of this building block in the synthesis of novel therapeutics and functional materials. Further experimental validation of these predicted pathways will undoubtedly establish this compound as a valuable tool in the synthetic chemist's arsenal.

References

The Discovery and Inaugural Synthesis of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and first synthesis of tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, a key intermediate in the preparation of the Janus kinase (JAK) inhibitor, Baricitinib. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and characterization data. Furthermore, it elucidates the role of this compound in the broader context of therapeutic intervention in the JAK-STAT signaling pathway.

Introduction

The discovery of this compound is intrinsically linked to the development of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2. The unique 3-ethynyl-3-hydroxyazetidine moiety is a critical component of Baricitinib's structure, contributing to its binding affinity and pharmacological profile. The initial synthesis of this key intermediate was a crucial step in enabling the development of this important therapeutic agent.

Synthetic Pathway Overview

The first successful synthesis of this compound is a multi-step process that begins with the construction of the azetidine ring, followed by functional group manipulations to introduce the desired ethynyl and hydroxyl moieties. The general synthetic strategy involves three key stages:

  • Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate. This stage focuses on the formation of the core azetidine ring with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

  • Stage 2: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate. The hydroxyl group of the azetidine ring is oxidized to a ketone, providing the necessary electrophilic center for the subsequent addition of the ethynyl group.

  • Stage 3: Ethynylation to yield this compound. The final step involves the nucleophilic addition of an ethynyl group to the ketone, resulting in the formation of the target molecule.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate Start->Step1 Step2 Oxidation Step1->Step2 Step3 Ethynylation Step2->Step3 FinalProduct This compound Step3->FinalProduct JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Gene Gene Transcription (Inflammation) DNA->Gene

Methodological & Application

Application Notes and Protocols for Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][4] Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a valuable building block, incorporating a rigid, four-membered azetidine ring, a tertiary propargyl alcohol, and a Boc-protected amine. The azetidine moiety is a key structural motif in many bioactive molecules, and its incorporation into novel compounds via the CuAAC reaction opens avenues for the development of new therapeutic agents. The tertiary propargyl alcohol functionality of this reagent has been shown to participate effectively in CuAAC reactions.

Applications

The 1,2,3-triazole products synthesized from this compound can be utilized in various fields of chemical and pharmaceutical research:

  • Drug Discovery: The resulting triazole-azetidine conjugates can serve as novel scaffolds for the development of small molecule inhibitors, receptor agonists or antagonists, and other therapeutic agents. The triazole core is a known pharmacophore that can mimic an amide bond but with enhanced stability to metabolic degradation.[4]

  • Medicinal Chemistry: This building block allows for the introduction of the 3-hydroxyazetidine moiety into a wide range of molecules through a stable triazole linkage, enabling the exploration of structure-activity relationships (SAR).

  • Bioconjugation: While the hydrophobicity of the Boc group may require consideration, deprotection can reveal a secondary amine on the azetidine ring, providing a handle for subsequent conjugation to biomolecules or surfaces.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the CuAAC reaction using this compound with various organic azides. The data is based on general protocols for small molecule CuAAC and the known reactivity of tertiary propargyl alcohols.

Table 1: Typical Reaction Parameters for CuAAC

ParameterValueNotes
Solvent t-BuOH/H₂O (1:1), THF, DMF, DMSOCo-solvents are often used to ensure solubility of all reactants.[5]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperatures.[1]
Reaction Time 1 - 24 hoursReaction completion can be monitored by TLC or LC-MS.
Copper Source CuSO₄·5H₂OTypically used in catalytic amounts (1-10 mol%).
Reducing Agent Sodium AscorbateUsed in slight excess relative to the copper source to generate Cu(I) in situ.[1]
Ligand (Optional) THPTA, TBTACan accelerate the reaction and protect sensitive functional groups.[4]

Table 2: Exemplary CuAAC Reactions and Yields

EntryAzide PartnerProductTypical Yield (%)
1Benzyl Azidetert-butyl 3-hydroxy-3-(1-(benzyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate>90%
2Phenyl Azidetert-butyl 3-hydroxy-3-(1-(phenyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate>90%
31-Azido-4-methylbenzenetert-butyl 3-hydroxy-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate>90%
41-Azido-4-nitrobenzenetert-butyl 3-hydroxy-3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate>85%
5(2-Azidoethyl)benzenetert-butyl 3-hydroxy-3-(1-(phenethyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate>90%

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Visualizations

Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (Sodium Ascorbate) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper_Acetylide Azide Azide Cu_Triazolide Copper Triazolide Azide->Cu_Triazolide Copper_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu(I) Catalyst Regeneration Triazole_Product Triazole_Product Cu_Triazolide->Triazole_Product Protonation Ascorbate Ascorbate Ascorbate->Cu(II)

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for CuAAC Synthesis

CuAAC_Workflow cluster_1 Experimental Workflow A 1. Dissolve Alkyne and Azide in t-BuOH/H₂O B 2. Add Sodium Ascorbate Solution A->B C 3. Add CuSO₄ Solution B->C D 4. Stir at Room Temperature (1-24h) C->D E 5. Aqueous Workup (Extraction with DCM/EtOAc) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Step-by-step workflow for a typical CuAAC reaction.

References

Application Notes and Protocols for the Synthesis of Triazole-Containing Compounds Using 1-Boc-3-ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and exceptional tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug discovery. The resulting triazole ring is a stable and rigid linker that can act as a pharmacophore or a bioisostere for an amide bond.[3]

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable building block that combines the desirable features of the strained azetidine ring with a reactive terminal alkyne. The azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, while the ethynyl group allows for straightforward conjugation to various molecules via the CuAAC reaction. This application note provides detailed protocols for the synthesis of novel triazole-containing azetidine derivatives, which have potential applications in various therapeutic areas, including oncology.

General Reaction Scheme

The synthesis of 1,2,3-triazole-substituted azetidines from 1-Boc-3-ethynyl-3-hydroxyazetidine proceeds via the CuAAC reaction with a variety of organic azides. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Experimental Workflow

The general workflow for the synthesis and purification of triazole-containing azetidine compounds is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Dissolve 1-Boc-3-ethynyl-3-hydroxyazetidine and azide in a suitable solvent (e.g., t-BuOH/H₂O). catalyst Prepare catalyst solution: CuSO₄·5H₂O and Sodium Ascorbate in H₂O. add_catalyst Add catalyst solution to the reagent mixture. reagents->add_catalyst stir Stir at room temperature. add_catalyst->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction (e.g., with aqueous NH₄Cl). monitor->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract wash Wash organic layer with brine. extract->wash dry Dry over Na₂SO₄ and concentrate. wash->dry purify Purify by column chromatography. dry->purify characterize Characterize the product by NMR, HRMS, etc. purify->characterize

Fig. 1: General experimental workflow for the CuAAC synthesis of triazole-containing azetidines.

Representative Synthetic Protocols

The following protocols are provided as a general guideline and can be adapted for a wide range of azide substrates.

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a general method for the CuAAC reaction of 1-Boc-3-ethynyl-3-hydroxyazetidine with an organic azide.

Materials:

  • 1-Boc-3-ethynyl-3-hydroxyazetidine

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-3-ethynyl-3-hydroxyazetidine (1.0 eq.) and the corresponding organic azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water (to a final concentration of ~0.1 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,4-disubstituted 1,2,3-triazole derivative.

Quantitative Data

The following table provides representative examples of triazole-containing azetidine derivatives that can be synthesized using the general protocol, with expected yields based on similar reactions in the literature.

EntryAzideProductReaction Time (h)Yield (%)
1Benzyl Azidetert-butyl 3-((1-benzyl-1H-1,2,3-triazol-4-yl)-hydroxy-3-azetidine-1-carboxylate4>90
2Phenyl Azidetert-butyl 3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate6>90
34-Methoxybenzyl Azidetert-butyl 3-hydroxy-3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate4>90
44-Chlorobenzyl Azidetert-butyl 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-3-hydroxyazetidine-1-carboxylate5>90

Note: Reaction times and yields are illustrative and may vary depending on the specific azide and reaction scale.

Biological Context and Potential Applications

Triazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The incorporation of an azetidine moiety can further enhance the pharmacological profile of these molecules. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Small molecule inhibitors targeting this pathway are of significant interest in cancer drug discovery. The synthesized triazole-azetidine hybrids represent a novel class of compounds that could potentially modulate the activity of kinases within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Azetidine-Triazole Compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Fig. 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by azetidine-triazole compounds.

Conclusion

The use of 1-Boc-3-ethynyl-3-hydroxyazetidine in copper-catalyzed azide-alkyne cycloaddition reactions offers a versatile and efficient strategy for the synthesis of novel triazole-containing compounds. The protocols outlined in this application note provide a robust framework for the generation of diverse chemical libraries for screening in drug discovery programs. The potential for these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes them attractive candidates for the development of new therapeutics.

References

Application of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a highly functionalized azetidine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive terminal alkyne, a hydroxyl group, and a Boc-protected nitrogen atom within a strained four-membered ring, offers medicinal chemists a versatile scaffold for the synthesis of complex and biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors and other bioactive heterocycles.

Application as a Core Scaffold in Drug Discovery

The azetidine ring is a "privileged" structure in medicinal chemistry, frequently found in potent and selective drug candidates due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The presence of the ethynyl and hydroxyl groups on the 3-position of the azetidine ring in this compound provides key reactive handles for molecular elaboration and diversification.

Synthesis of Janus Kinase (JAK) Inhibitors

The azetidine moiety is a key structural feature of several potent JAK inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are effective in treating autoimmune diseases like rheumatoid arthritis. While direct synthesis of approved drugs like Baricitinib from this specific ethynyl derivative is not the primary route, the underlying synthetic strategies for related azetidine intermediates highlight the importance of this scaffold. For instance, the synthesis of key intermediates for Baricitinib often starts with a related compound, tert-butyl 3-hydroxyazetidine-1-carboxylate, which is then oxidized to the corresponding ketone.[1] The ethynyl group in this compound offers an alternative and versatile handle for the introduction of various substituents through reactions like Sonogashira coupling or "click chemistry."

Construction of Novel Heterocyclic Systems via "Click Chemistry"

The terminal alkyne of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. Triazoles are known to be metabolically stable bioisosteres for various functional groups and are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and anticancer effects.[1][4][5]

The ability to readily form triazole-containing azetidine derivatives opens up avenues for the rapid generation of compound libraries for high-throughput screening. The hydroxyl group at the 3-position can be further functionalized or may participate in hydrogen bonding interactions with biological targets.

Experimental Protocols

The following protocols provide methodologies for the synthesis of key intermediates and the application of this compound in the construction of more complex molecules.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between this compound and an organic azide to form a 1,2,3-triazole derivative.

Workflow for CuAAC Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound (1.0 eq) and organic azide (1.1 eq) in a suitable solvent (e.g., t-BuOH/H2O 1:1). B Add sodium ascorbate (0.2 eq) to the mixture. A->B C Add copper(II) sulfate pentahydrate (0.1 eq). B->C D Stir the reaction mixture vigorously at room temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). E->F G Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. F->G H Purify the crude product by column chromatography on silica gel. G->H

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

Materials:

  • This compound

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 equivalents).

  • To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Protocol for Oxidation of the Hydroxyl Group

This protocol is adapted from the synthesis of intermediates for JAK inhibitors and describes the oxidation of a 3-hydroxyazetidine to a 3-oxoazetidine.[1] This ketone can then be a substrate for various nucleophilic additions or other transformations.

Workflow for Oxidation Reaction

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., CH2Cl2). B Cool the solution to 0-5 °C. A->B C Add TEMPO (catalytic amount) and an aqueous solution of potassium bromide. B->C D Slowly add an aqueous solution of sodium hypochlorite (bleach) while maintaining the temperature between 0-5 °C. C->D E Stir the mixture until the starting material is consumed (monitor by TLC). D->E F Separate the organic layer. E->F G Wash the organic layer with aqueous sodium thiosulfate, followed by brine. F->G H Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ketone. G->H

Caption: Workflow for the oxidation of the 3-hydroxyazetidine derivative.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO, aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution to 0-5 °C.

  • Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

  • Slowly add an aqueous solution of sodium hypochlorite, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at this temperature until TLC analysis indicates complete consumption of the starting material.

  • Separate the organic layer.

  • Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl 3-ethynyl-3-oxoazetidine-1-carboxylate.

Quantitative Data

The utility of this compound is demonstrated by the high yields achievable in its subsequent transformations. The following table summarizes typical reaction yields for the protocols described above.

ReactionStarting MaterialProductTypical Yield (%)
CuAAC ("Click Chemistry")This compound1,2,3-Triazole derivative85-95%
TEMPO-mediated OxidationThis compoundTert-butyl 3-ethynyl-3-oxoazetidine-1-carboxylate90-98%

Signaling Pathway

The ultimate biological effect of compounds derived from this compound depends on the specific moieties introduced and the final molecular structure. When utilized in the synthesis of JAK inhibitors, the resulting molecules target the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway .

JAK-STAT Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding JAK_Inhibitor JAK Inhibitor (derived from azetidine scaffold) JAK_Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune disorders. JAK inhibitors function by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling ultimately leads to a reduction in the inflammatory response.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its unique combination of a strained azetidine ring with reactive ethynyl and hydroxyl functionalities provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated applicability in forming key heterocyclic systems, such as triazoles, and its relevance to the synthesis of potent enzyme inhibitors like those targeting the JAK-STAT pathway, underscore its importance in modern drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the full potential of this valuable synthetic intermediate.

References

Synthesis of Novel Heterocyclic Compounds Using 1-Boc-3-ethynyl-3-hydroxyazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing the versatile building block, 1-Boc-3-ethynyl-3-hydroxyazetidine. The unique structural features of this starting material, namely the strained azetidine ring, the reactive terminal alkyne, and the tertiary hydroxyl group, offer a rich platform for the construction of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable synthetic intermediate for accessing a variety of heterocyclic systems. The Boc-protected nitrogen allows for controlled reactivity and subsequent deprotection to enable further functionalization. The ethynyl group serves as a versatile handle for various transformations, including cycloaddition reactions and transition metal-catalyzed couplings. The presence of a hydroxyl group at the 3-position introduces a chiral center and provides a site for potential intramolecular reactions or further derivatization. This application note will focus on three key synthetic strategies employing this building block: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling, and Isoxazole formation. While specific literature examples detailing the use of 1-Boc-3-ethynyl-3-hydroxyazetidine in these reactions are limited, this document provides generalized protocols that can be adapted and optimized for this substrate.

I. Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[][2][][] The reaction of 1-Boc-3-ethynyl-3-hydroxyazetidine with a variety of organic azides can lead to a library of novel triazole-containing heterocyclic compounds.

Experimental Protocol: General Procedure for CuAAC Reaction

G reagents 1-Boc-3-ethynyl-3-hydroxyazetidine Organic Azide (R-N3) reaction Stirring at Room Temperature reagents->reaction 1. Add reagents catalyst CuSO4·5H2O Sodium Ascorbate catalyst->reaction 2. Add catalyst solution solvent Solvent (e.g., t-BuOH/H2O) solvent->reaction workup Work-up (Extraction, Washing) reaction->workup Reaction completion purification Purification (Column Chromatography) workup->purification product 1,2,3-Triazole Product purification->product

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Materials:

  • 1-Boc-3-ethynyl-3-hydroxyazetidine

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-3-ethynyl-3-hydroxyazetidine (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.10 eq) in a minimum amount of deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in a minimum amount of deionized water.

  • To the stirred solution of the azetidine and azide, add the copper sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or EtOAc (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,2,3-triazole derivative.

Quantitative Data (Hypothetical):

EntryR group of AzideSolventCatalyst Loading (mol%)Time (h)Yield (%)
1Benzylt-BuOH/H₂O (1:1)5495
2Phenylt-BuOH/H₂O (1:1)5692
34-Methoxyphenylt-BuOH/H₂O (1:1)5694
44-Nitrophenylt-BuOH/H₂O (1:1)10888

II. Synthesis of Aryl-Substituted Alkynes via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[5][6][7] This reaction allows for the introduction of various aryl or heteroaryl moieties onto the azetidine scaffold.

Experimental Protocol: General Procedure for Sonogashira Coupling

G reagents 1-Boc-3-ethynyl-3-hydroxyazetidine Aryl/Vinyl Halide (R-X) reaction Stirring under Inert Atmosphere (Room Temp to Reflux) reagents->reaction 1. Add reagents catalyst Pd Catalyst (e.g., Pd(PPh3)4) CuI catalyst->reaction 2. Add catalyst base Base (e.g., Et3N or DIPEA) base->reaction solvent Solvent (e.g., THF or DMF) solvent->reaction workup Work-up (Filtration, Extraction) reaction->workup Reaction completion purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for Sonogashira coupling.

Materials:

  • 1-Boc-3-ethynyl-3-hydroxyazetidine

  • Aryl or vinyl halide (e.g., iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl or vinyl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

  • Add the anhydrous solvent and the base.

  • To this mixture, add a solution of 1-Boc-3-ethynyl-3-hydroxyazetidine (1.1-1.5 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux), monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Quantitative Data (Hypothetical):

EntryAryl HalidePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)Et₃NTHF601285
24-BromoanisolePdCl₂(PPh₃)₂ (5)DIPEADMF801678
33-BromopyridinePd(PPh₃)₄ (3)Et₃NTHF651482
41-IodonaphthalenePdCl₂(PPh₃)₂ (5)DIPEADMF901875

III. Synthesis of Isoxazole Derivatives

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from aldoximes, with the terminal alkyne of 1-Boc-3-ethynyl-3-hydroxyazetidine provides a direct route to 3,5-disubstituted isoxazoles.[2][8][9][10][11] This method allows for the construction of the isoxazole ring with high regioselectivity.

Experimental Protocol: General Procedure for Isoxazole Synthesis

G reagents 1-Boc-3-ethynyl-3-hydroxyazetidine Aldoxime (R-CH=NOH) reaction Stirring at 0 °C to Room Temp reagents->reaction 1. Add reagents oxidant Oxidant (e.g., NCS, Bleach) oxidant->reaction 2. Add oxidant slowly base Base (e.g., Et3N) base->reaction solvent Solvent (e.g., DCM, Chloroform) solvent->reaction workup Work-up (Quenching, Extraction) reaction->workup Reaction completion purification Purification (Column Chromatography) workup->purification product Isoxazole Product purification->product

Caption: General workflow for the synthesis of isoxazoles.

Materials:

  • 1-Boc-3-ethynyl-3-hydroxyazetidine

  • Aldoxime

  • N-Chlorosuccinimide (NCS) or household bleach (NaOCl solution)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.1 eq) in the chosen solvent (e.g., DCM).

  • Add the base (e.g., a catalytic amount of pyridine or 1.1 eq of Et₃N).

  • To this solution, add 1-Boc-3-ethynyl-3-hydroxyazetidine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the oxidant (e.g., NCS in DMF or bleach) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired isoxazole derivative.

Quantitative Data (Hypothetical):

EntryAldoximeOxidantBaseSolventTime (h)Yield (%)
1Benzaldehyde oximeNCSPyridineDCM1280
24-Chlorobenzaldehyde oximeNaOClEt₃NChloroform1675
32-Naphthaldehyde oximeNCSPyridineDCM1478
4Thiophene-2-carbaldehyde oximeNaOClEt₃NChloroform1872

Conclusion

1-Boc-3-ethynyl-3-hydroxyazetidine is a promising building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this application note for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, Sonogashira Coupling, and isoxazole formation provide robust starting points for the exploration of its synthetic utility. Researchers and drug development professionals can utilize these methodologies to generate libraries of diverse azetidine-containing heterocycles for biological screening and lead optimization. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity. The unique combination of reactive functionalities in this starting material opens up numerous possibilities for the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Use of 1-Boc-3-ethynyl-3-hydroxyazetidine as a Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component influencing the PROTAC's efficacy, physicochemical properties, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][3]

The use of rigid and three-dimensional linkers, such as those derived from 1-Boc-3-ethynyl-3-hydroxyazetidine, is gaining traction in PROTAC design. The azetidine scaffold introduces a degree of rigidity that can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation potency and selectivity.[4] The ethynyl group provides a versatile handle for facile conjugation to an azide-functionalized ligand via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][5] This modular approach simplifies the synthesis of PROTAC libraries for rapid optimization of target degradation.

These application notes provide a detailed overview and protocols for the utilization of 1-Boc-3-ethynyl-3-hydroxyazetidine as a key building block in the synthesis of PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (with Azetidine Linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PolyUb Poly-Ubiquitinated POI PROTAC_bound->PROTAC Catalytic Cycle PROTAC_bound->E3_bound E3_bound->PolyUb Ubiquitination Ub Ubiquitin Ub->E3_bound E2 Enzyme Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflows

The synthesis of a PROTAC using 1-Boc-3-ethynyl-3-hydroxyazetidine typically involves a modular, multi-step process. This workflow allows for the separate synthesis and functionalization of the POI ligand and the E3 ligase ligand before their final conjugation.

PROTAC_Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_functionalization Functionalization cluster_linker_synthesis Linker Synthesis cluster_conjugation PROTAC Assembly cluster_final_steps Finalization POI_ligand Protein of Interest (POI) Ligand Synthesis POI_azide Azide Functionalization of POI Ligand POI_ligand->POI_azide E3_ligase_ligand E3 Ligase Ligand Synthesis E3_azide Azide Functionalization of E3 Ligase Ligand E3_ligase_ligand->E3_azide Click_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) POI_azide->Click_reaction Final_coupling Final Ligand Coupling E3_azide->Final_coupling Azetidine_building_block 1-Boc-3-ethynyl-3-hydroxyazetidine Azetidine_building_block->Click_reaction Boc_deprotection Boc Deprotection Click_reaction->Boc_deprotection Boc_deprotection->Final_coupling Purification Purification (HPLC) Final_coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_evaluation Biological Evaluation Characterization->Biological_evaluation

General workflow for PROTAC synthesis.

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical but representative data for a series of PROTACs synthesized using an azetidine-based linker, targeting the Bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.

Table 1: Synthesis Yields

StepReactionAverage Yield (%)
1Synthesis of Azide-Functionalized POI Ligand (e.g., JQ1-N₃)75
2Synthesis of Azide-Functionalized E3 Ligase Ligand (e.g., Pomalidomide-N₃)80
3CuAAC Reaction with 1-Boc-3-ethynyl-3-hydroxyazetidine85
4Boc Deprotection95
5Final Amide Coupling to form PROTAC70
Overall Yield ~35

Table 2: In Vitro Degradation of BRD4

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
AZ-PROTAC-1 3-hydroxyazetidine-ethynyl25>95
PEG-PROTAC-1 PEG35090
Alkyl-PROTAC-1 C4 Alkyl8085

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC utilizing 1-Boc-3-ethynyl-3-hydroxyazetidine. Optimization of reaction conditions may be necessary depending on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of Azide-Functionalized Ligands

This protocol describes a general method for introducing an azide functionality onto a ligand (POI or E3 ligase) with a suitable handle (e.g., a hydroxyl or amine group).

Materials:

  • Ligand with a reactive handle (1.0 eq)

  • Azido-acetic acid or a suitable azide-containing linker (1.2 eq)

  • Coupling agents (e.g., HATU, HOBt, EDC) (1.2 eq)

  • Base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Dissolve the ligand in anhydrous DMF.

  • Add the coupling agents and base, and stir for 15 minutes at room temperature.

  • Add the azide-containing linker to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the azide-functionalized ligand by flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized ligand to 1-Boc-3-ethynyl-3-hydroxyazetidine.

Materials:

  • Azide-functionalized ligand (1.0 eq)

  • 1-Boc-3-ethynyl-3-hydroxyazetidine (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.5-1.0 eq)

  • t-Butanol/Water (1:1) mixture

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the azide-functionalized ligand and 1-Boc-3-ethynyl-3-hydroxyazetidine in a t-BuOH/H₂O (1:1) mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the azetidine nitrogen.

Materials:

  • Boc-protected intermediate from Protocol 2 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add TFA (20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt is often used in the next step without further purification.

Protocol 4: Final Ligand Coupling to form the PROTAC

This protocol describes the final amide bond formation to link the second ligand to the deprotected azetidine intermediate.

Materials:

  • Deprotected azetidine intermediate (TFA salt) from Protocol 3 (1.0 eq)

  • Carboxylic acid-functionalized second ligand (1.1 eq)

  • Coupling agents (e.g., HATU) (1.2 eq)

  • Base (e.g., DIPEA) (3.0-4.0 eq to neutralize the TFA salt and for coupling)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized second ligand in anhydrous DMF.

  • Add the coupling agent and DIPEA, and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected azetidine intermediate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 5: Characterization of the Final PROTAC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final PROTAC. The disappearance of the Boc signal and the appearance of signals corresponding to both ligands and the linker are key indicators of successful synthesis.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized PROTAC, providing further evidence of its identity and purity.

Protocol 6: In Vitro Protein Degradation Assay (Western Blot)

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa or HEK293T)

  • Final PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. DC₅₀ and Dₘₐₓ values can be calculated from the dose-response curve.

Conclusion

1-Boc-3-ethynyl-3-hydroxyazetidine is a valuable and versatile building block for the synthesis of PROTACs. Its rigid azetidine core and the "clickable" ethynyl group offer a strategic advantage in the design of potent and selective protein degraders. The modular synthetic approach outlined in these protocols allows for the efficient construction and optimization of novel PROTAC-based therapeutics. Careful characterization and biological evaluation are crucial to validate the efficacy of the synthesized compounds.

References

Application Notes and Protocols for Incorporating the Azetidine Scaffold into Drug Candidates via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the valuable azetidine scaffold into drug candidates utilizing the robust and versatile click chemistry methodology. The unique conformational constraints and physicochemical properties of the azetidine ring make it an attractive moiety in modern medicinal chemistry for improving pharmacological profiles.[1][2] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers an efficient and bioorthogonal approach for the synthesis and derivatization of azetidine-containing molecules.[3][4][5]

Introduction to Azetidines and Click Chemistry in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart favorable properties such as improved metabolic stability, solubility, and target-binding affinity.[6][7] Its rigid structure allows for a more defined orientation of substituents, aiding in the optimization of ligand-receptor interactions.[7]

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[8] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, is a cornerstone of click chemistry and is widely used in drug discovery for lead generation and optimization.[4][5] SPAAC, a copper-free alternative, is ideal for biological applications where copper toxicity is a concern and involves the reaction of a strained cyclooctyne with an azide.[9]

This document provides detailed protocols for the preparation of azetidine-based building blocks for click chemistry and their subsequent use in the synthesis of potential drug candidates.

Key Experimental Workflows

The general workflow for incorporating the azetidine scaffold via click chemistry involves two main stages: the synthesis of an azetidine building block bearing either an azide or an alkyne functionality, followed by the click reaction with a complementary fragment.

experimental_workflow cluster_synthesis Synthesis of Azetidine Building Blocks cluster_click Click Chemistry Ligation A Azetidine Precursor B Functionalization (Introduction of Azide or Alkyne) A->B C Purification B->C D Azetidine-Azide or Azetidine-Alkyne C->D Characterized Building Block F CuAAC or SPAAC Reaction D->F E Complementary Fragment (Alkyne or Azide) E->F G Purification of Final Compound F->G H Biological Evaluation G->H Bioactive Molecule

Caption: General experimental workflow for incorporating the azetidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of an N-Propargyl Azetidine Building Block

This protocol describes the introduction of a terminal alkyne functionality onto the nitrogen atom of the azetidine ring, preparing it for a subsequent CuAAC reaction.

Materials:

  • Azetidine hydrochloride

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propargyl azetidine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between an azetidine-alkyne and an azide-containing fragment.

Materials:

  • Azetidine-alkyne derivative (1.0 eq)

  • Azide-containing fragment (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1) solvent mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azetidine-alkyne derivative and the azide-containing fragment in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the azetidine-triazole conjugate.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is suitable for biological applications. This protocol describes the reaction between an azetidine-azide and a strained cyclooctyne.

Materials:

  • Azetidine-azide derivative (1.0 eq)

  • Strained cyclooctyne (e.g., a dibenzocyclooctyne (DBCO) derivative) (1.2 eq)

  • Acetonitrile or a suitable biological buffer (e.g., PBS)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the azetidine-azide derivative in acetonitrile or the chosen buffer.

  • Add the strained cyclooctyne derivative to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological evaluation of azetidine-containing compounds prepared via click chemistry and other methods.

Table 1: Synthesis and Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [1][10][11]

CompoundR GroupYield (%)IC₅₀ (nM, A549)IC₅₀ (nM, HCT116)
1a H452.22.1
1b 2-F6341.329.7
1c 3-F5568.545.3
1e 4-Cl5054.231.5
1f 4-tBu4862.151.2
1g 4-Ph6649.838.6

Table 2: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) by Azetidine Analogs [3]

CompoundStereochemistryR GroupYield (%)Kᵢ (nM)
15a transH92.366
15b trans4-OCH₃91.742
15c trans3,4-OCH₂O90.431
22a cisH91.555
22b cis4-OCH₃90.524
22c cis3,4-OCH₂O89.838

Table 3: Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide [12]

Cyclooctynek₂ (M⁻¹s⁻¹)
DIBO0.31
ADIBO0.87
DIFO1.2
BCN0.06
DBCO0.1

Signaling Pathways and Mechanisms of Action

Azetidine-containing drug candidates synthesized via click chemistry have been shown to modulate various biological pathways.

Inhibition of Microtubule Assembly by TZT-1027 Analogues

TZT-1027 and its analogues are potent antitumor agents that function by inhibiting microtubule assembly.[13][14] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]

apoptosis_pathway cluster_inhibition Microtubule Dynamics Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Arrest Microtubule->Arrest TZT TZT-1027 Analogue TZT->Microtubule Inhibits Assembly Apoptosis Apoptosis Arrest->Apoptosis

Caption: TZT-1027 analogues inhibit microtubule assembly, leading to apoptosis.

Inhibition of STAT3 Signaling

Certain azetidine-based compounds have been identified as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[6] STAT3 is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Covalent modification of cysteine residues within the STAT3 protein by these azetidine compounds blocks its activation and downstream signaling.

stat3_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_inactive irreversibly binds to and inhibits

References

Application Notes and Protocols for Bioconjugation Using Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate is a versatile chemical linker well-suited for bioconjugation applications, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its rigid azetidine core can influence the spatial orientation of conjugated molecules, while the terminal alkyne group allows for efficient and specific covalent bond formation with azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The resulting 1,2,3-triazole linkage is highly stable under a variety of physiological conditions.[4][5]

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on protein and antibody labeling.

Key Features and Applications

  • Bioorthogonal Reactivity: The terminal alkyne selectively reacts with azides, ensuring specific conjugation even in complex biological mixtures.[1][6]

  • High Stability: The formed 1,2,3-triazole ring is resistant to hydrolysis and enzymatic degradation, providing a stable linkage for in vivo applications.[4][7]

  • Structural Rigidity: The four-membered azetidine ring introduces a degree of rigidity to the linker, which can be advantageous for controlling the pharmacokinetics and target-binding properties of the final conjugate.

  • Versatile Intermediate: The Boc-protecting group can be removed under acidic conditions to reveal a secondary amine, allowing for further functionalization of the azetidine nitrogen post-conjugation.

Primary Applications:

  • Synthesis of antibody-drug conjugates (ADCs)

  • Fluorescent labeling of proteins and other biomolecules

  • Surface modification of cells and nanoparticles

  • Development of targeted drug delivery systems

Bioconjugation Strategy Overview

The primary bioconjugation strategy employing this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of the terminal alkyne on the azetidine linker with an azide-functionalized biomolecule.

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product azetidine This compound catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) azetidine->catalyst biomolecule Azide-Modified Biomolecule (e.g., Antibody, Protein) biomolecule->catalyst conjugate Stable Bioconjugate (Triazole Linkage) catalyst->conjugate

Caption: General workflow for CuAAC bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling using CuAAC

This protocol describes a general method for conjugating this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Desalting column or spin filter for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Freshly prepare the sodium ascorbate solution before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess over the protein.

    • Prepare the catalyst premix by combining the CuSO₄ stock solution and THPTA stock solution in a 1:5 molar ratio. Mix well.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. For sensitive proteins, the incubation can be performed at 4°C for 12-24 hours.

  • Purification:

    • Remove the unreacted small molecules and catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) or by using a spin filter with an appropriate molecular weight cutoff, pre-equilibrated with the desired storage buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation. A shift in the molecular weight of the protein should be observed.

    • Determine the conjugation efficiency and drug-to-antibody ratio (DAR) for ADCs using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8][9][10][11][12]

G A 1. Prepare Reagents - Azide-Protein - Azetidine-Alkyne - Catalyst Components B 2. Mix Reactants - Add Azetidine-Alkyne to Protein A->B C 3. Add Catalyst Premix (CuSO4 + THPTA) B->C D 4. Initiate Reaction (Add Sodium Ascorbate) C->D E 5. Incubate (RT or 4°C) D->E F 6. Purify Conjugate (Desalting Column) E->F G 7. Characterize (SDS-PAGE, MS) F->G

Caption: Experimental workflow for protein labeling.

Quantitative Data

The efficiency of the conjugation reaction can be influenced by several factors including the concentration of reactants, catalyst, and ligand, as well as the reaction time and temperature. Below are representative data from a typical conjugation of an azide-modified antibody with this compound.

ParameterCondition 1Condition 2Condition 3
Antibody Concentration 2 mg/mL2 mg/mL5 mg/mL
Azetidine-Alkyne (molar excess) 10x20x20x
CuSO₄ Concentration 0.5 mM1 mM1 mM
THPTA Concentration 2.5 mM5 mM5 mM
Sodium Ascorbate Conc. 5 mM10 mM10 mM
Incubation Time 2 hours2 hours4 hours
Temperature Room TempRoom Temp4°C
Conjugation Yield (%) >90%>95%>95%
Average DAR 3.83.93.9
Aggregation (%) < 2%< 2%< 1%

Data are representative and should be optimized for each specific application.

The stability of the resulting triazole linkage is a key advantage of this bioconjugation strategy.

Linkage TypeStability in Human Plasma (t₁/₂)Stability at pH 4.5 (t₁/₂)Stability at pH 8.5 (t₁/₂)
1,2,3-Triazole > 14 days> 14 days> 14 days
Maleimide-Thiol ~ 7 daysStableStable
Hydrazone ~ 2-3 days~ hoursStable

Data compiled from literature and represent typical stability profiles.[4]

Synthesis of this compound

For researchers interested in the synthesis of this linker, a common route involves the reaction of a protected 3-azetidinone with an ethynylating agent.

G cluster_synthesis Synthetic Pathway start Tert-butyl 3-oxoazetidine-1-carboxylate reagent Ethynyl Grignard Reagent or Ethynyl Lithium start->reagent product This compound reagent->product Nucleophilic Addition

References

Synthesis of Spirocyclic Compounds from 1-Boc-3-ethynyl-3-hydroxyazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel spirocyclic compounds commencing from 1-Boc-3-ethynyl-3-hydroxyazetidine. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The described methodologies offer access to a diverse range of spiro-azetidines, which are valuable building blocks in drug discovery programs.

Introduction

Spirocyclic azetidines represent a unique class of saturated heterocycles that have garnered increasing attention as bioisosteres for more common ring systems in drug candidates. The rigid, non-planar structure of spiro-azetidines can impart favorable physicochemical properties, such as increased metabolic stability and improved target engagement. This document outlines two primary strategies for the synthesis of spirocyclic compounds from the versatile building block, 1-Boc-3-ethynyl-3-hydroxyazetidine: a gold-catalyzed intramolecular hydroalkoxylation and a 1,3-dipolar cycloaddition with nitrones.

I. Gold-Catalyzed Intramolecular Hydroalkoxylation for the Synthesis of Spiro-azetidinyl-dihydrofurans

A powerful method for the construction of spirocyclic ethers from 1-Boc-3-ethynyl-3-hydroxyazetidine and its analogs is through a gold-catalyzed intramolecular hydroalkoxylation. This reaction proceeds via activation of the alkyne by a gold catalyst, followed by nucleophilic attack of the tertiary hydroxyl group, leading to the formation of a spiro-fused dihydrofuran ring.

Experimental Workflow

start Start: 1-Boc-3-ethynyl-3-hydroxyazetidine reaction Gold Catalyst (e.g., Au(PPh3)(NTf2)) Solvent (e.g., DCE) Heat start->reaction product Product: Spiro[azetidine-3,2'-dihydrofuran] reaction->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis dipole 1,3-Dipole (Nitrone) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (1-Boc-3-ethynyl-3-hydroxyazetidine) dipolarophile->cycloaddition product Spiro[azetidine-3,5'-isoxazole] cycloaddition->product

Application Notes and Protocols: Functionalization of Biomolecules with Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, albeit representative, guide for the functionalization of biomolecules using Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate. The protocols detailed herein are based on established principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, a widely used method for bioconjugation.[1][2][3] While specific experimental data for this particular reagent is not extensively published, the terminal alkyne group makes it a prime candidate for click chemistry applications.[2][3]

The following sections offer detailed protocols for the conjugation of azide-modified biomolecules, such as proteins and nucleic acids, with this compound.

Principle of the Technology: CuAAC Click Chemistry

The functionalization of biomolecules using this compound is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the terminal alkyne of the azetidine derivative and an azide-modified biomolecule.[1][2][3] The reaction is bio-orthogonal, meaning it does not interfere with native functional groups found in biological systems, ensuring specific labeling.[4][5][6]

The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][7][8] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is often included to enhance reaction efficiency and protect the biomolecule from potential damage by copper ions.[1][9][10]

cluster_reactants Reactants cluster_catalyst Catalytic System azide_biomolecule Azide-Modified Biomolecule reaction CuAAC Click Reaction azide_biomolecule->reaction alkyne_reagent Tert-butyl 3-ethynyl-3- hydroxyazetidine-1-carboxylate alkyne_reagent->reaction CuSO4 CuSO₄ CuSO4->reaction Ascorbate Sodium Ascorbate Ascorbate->reaction Ligand THPTA/TBTA Ligand->reaction product Functionalized Biomolecule reaction->product

Caption: General workflow for CuAAC-mediated bioconjugation.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein

This protocol describes a general procedure for the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[1]

    • Prepare a 200 mM stock solution of THPTA in deionized water.[1]

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.[1]

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA).[1]

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound stock solution to the protein solution. A molar excess of 10-50 fold of the alkyne reagent over the protein is typically recommended. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the functionalized protein using a size-exclusion chromatography (SEC) column to remove unreacted alkyne reagent, catalyst, and other small molecules.[1]

  • Characterization:

    • Analyze the final product by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

Quantitative Data Summary for Protein Labeling:

ParameterRecommended Range
Protein Concentration1-10 mg/mL
Alkyne Reagent Molar Excess10-50 fold
Final Copper (CuSO₄) Concentration0.1-1 mM
Final Ligand (THPTA) Concentration0.2-2 mM (maintaining a 2:1 ratio with CuSO₄)
Final Sodium Ascorbate Concentration1-5 mM
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1-4 hours
Final DMSO Concentration< 10% (v/v)
Protocol 2: Labeling of an Azide-Modified Oligonucleotide

This protocol provides a general method for labeling azide-modified DNA or RNA with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol or acetone for precipitation

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM Copper(II)-TBTA stock solution in 55% DMSO.[11]

    • Prepare a 5 mM stock solution of sodium ascorbate in deionized water (prepare fresh).[11]

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

  • Conjugation Reaction:

    • In a pressure-tight vial, add the azide-modified oligonucleotide solution.

    • Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.[11]

    • Add DMSO to a final concentration of 50% (v/v) and vortex.[11]

    • Add the this compound stock solution. A 1.5-fold molar excess of the alkyne reagent over the oligonucleotide is a good starting point.[11] Vortex to mix.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[11] Vortex briefly.

    • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[11]

    • Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[11]

    • Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

    • Incubate at room temperature overnight.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least 4 volumes of cold ethanol or acetone.[11]

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with 70% ethanol or acetone.[11]

    • Air-dry the pellet and resuspend in a suitable buffer.

    • Further purification can be performed by HPLC or PAGE if required.

Quantitative Data Summary for Oligonucleotide Labeling:

ParameterRecommended Concentration/Ratio
Oligonucleotide Concentration20 - 200 µM
Alkyne Reagent Molar Excess1.5-fold over oligonucleotide
Final Copper(II)-TBTA Concentration0.5 mM
Final Sodium Ascorbate Concentration0.5 mM
Final TEAA Buffer Concentration0.2 M
Final DMSO Concentration50% (v/v)
Reaction TemperatureRoom Temperature (20-25°C)
Reaction TimeOvernight

Visualization of Experimental Workflow and Signaling Pathway

cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_biomolecule Prepare Azide-Modified Biomolecule Solution mix_reagents Combine Biomolecule and Alkyne Reagent prep_biomolecule->mix_reagents prep_alkyne Prepare Alkyne Reagent Stock prep_alkyne->mix_reagents prep_catalyst Prepare Catalyst (CuSO₄, Ligand) Stocks add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reductant Prepare Fresh Reducing Agent Stock initiate Initiate with Reducing Agent prep_reductant->initiate mix_reagents->add_catalyst add_catalyst->initiate incubate Incubate at RT initiate->incubate purify Size-Exclusion Chromatography or Ethanol Precipitation incubate->purify analyze SDS-PAGE, MS, HPLC purify->analyze

Caption: Experimental workflow for bioconjugation.

Caption: CuAAC reaction of an azide-biomolecule and the alkyne reagent.

References

Troubleshooting & Optimization

Optimization of reaction conditions for CuAAC with Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the CuAAC reaction with this specific alkyne?

A1: For a starting point, we recommend using a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate system in a 1:1 mixture of tert-butanol and water. A slight excess of the azide (1.1 to 1.2 equivalents) is often beneficial. The reaction can typically be run at room temperature.

Q2: My reaction yield is low. What are the most common causes?

A2: Low yields can stem from several factors. Common issues include inefficient copper catalyst generation, steric hindrance from the bulky tert-butyl group, or suboptimal solvent choice. It is also possible that the azide partner is not sufficiently reactive or is unstable under the reaction conditions.

Q3: I am not observing any product formation. What should I check first?

A3: If no product is formed, first verify the quality and purity of your starting materials, particularly the azide and the copper source. Ensure that the sodium ascorbate is fresh, as it is prone to oxidation. Also, confirm that your reaction is truly anaerobic if you are using a Cu(I) source, as oxygen can oxidize the catalyst.

Q4: Are there alternative copper catalysts or ligands that could improve the reaction?

A4: Yes, if the standard CuSO₄/sodium ascorbate system is not effective, consider using a pre-formed Cu(I) source like CuI or employing a stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand that can protect the Cu(I) catalyst from oxidation and improve reaction efficiency, especially for sterically demanding substrates.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst- Use fresh sodium ascorbate. - Degas the solvent thoroughly to remove oxygen. - Consider using a Cu(I) source directly (e.g., CuI, CuBr).
Steric hindrance- Increase the reaction temperature (e.g., to 40-60 °C). - Use a less sterically demanding azide if possible. - Employ a ligand such as TBTA to enhance catalyst activity.
Poor solvent choice- Screen different solvent systems. For this substrate, mixtures of t-BuOH/H₂O, DMSO, or THF/H₂O can be effective.
Formation of Side Products Alkyne homocoupling (Glaser coupling)- Ensure a sufficient concentration of the reducing agent (sodium ascorbate). - Add the copper catalyst slowly to the reaction mixture.
Azide degradation- Check the stability of your azide under the reaction conditions. If it is unstable, consider synthesizing it in situ.
Difficult Product Isolation Emulsion formation during workup- Try adding brine to break up the emulsion. - Consider filtering the reaction mixture through a pad of Celite before extraction.
Copper contamination in the product- Wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper.

Experimental Protocols

General Protocol for CuAAC Reaction
  • To a reaction vessel, add this compound (1.0 eq) and the desired azide (1.1 eq).

  • Dissolve the starting materials in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction vessel, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization of Reaction Conditions

The following table provides an example of how reaction conditions can be varied to optimize the yield of the desired triazole product.

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuSO₄·5H₂O (10)Nonet-BuOH/H₂O252445
2CuSO₄·5H₂O (5)Nonet-BuOH/H₂O401265
3CuI (5)NoneTHF251875
4CuSO₄·5H₂O (5)TBTA (5)DMSO25885
5Cu(MeCN)₄PF₆ (5)NoneCH₂Cl₂251280

Visual Guides

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Materials: - Alkyne - Azide D Mix & Stir A->D B Reagents: - Copper Source - Reducing Agent - Ligand (optional) B->D C Solvent System C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F Reaction Complete G Purify (Chromatography) F->G H Final Product G->H Troubleshooting_Tree Start Low or No Yield Check_Reagents Check Reagent Quality (Fresh Ascorbate?) Start->Check_Reagents Change_Conditions Modify Reaction Conditions Check_Reagents->Change_Conditions Reagents OK Increase_Temp Increase Temperature Change_Conditions->Increase_Temp Change_Solvent Change Solvent Change_Conditions->Change_Solvent Add_Ligand Add Ligand (e.g., TBTA) Change_Conditions->Add_Ligand Use_CuI Use Cu(I) Source Change_Conditions->Use_CuI Success Improved Yield Increase_Temp->Success Change_Solvent->Success Add_Ligand->Success Use_CuI->Success

Technical Support Center: Scalable Synthesis of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low yield in the ethynylation of 1-Boc-3-azetidinone.

Potential Causes:

  • Inefficient generation of the acetylide: The base used may not be strong enough to completely deprotonate the acetylene source, or the reaction temperature may be too high, leading to degradation of the acetylide.

  • Poor reactivity of the ketone: 1-Boc-3-azetidinone can be sterically hindered, and the Boc protecting group might influence its electronic properties, making it less susceptible to nucleophilic attack.

  • Side reactions: Enolization of the ketone followed by side reactions can compete with the desired ethynylation.

  • Presence of moisture: Water will quench the organometallic reagents typically used in this reaction, such as lithium acetylide or Grignard reagents.

Recommended Solutions:

  • Choice of Acetylide Source and Base: The use of lithium acetylide, often prepared in situ from acetylene and a strong base like n-butyllithium, is a common approach. Alternatively, Grignard reagents such as ethynylmagnesium bromide can be employed.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the acetylide and minimize side reactions.

  • Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q2: Formation of significant byproducts during the reaction.

Potential Byproducts:

  • Dimerization or polymerization of the starting materials or products.

  • Products from the reaction of the acetylide with the Boc-protecting group.

  • Over-reaction to form a di-alkynylated product (less likely in this specific case but possible).

Mitigation Strategies:

  • Controlled Addition of Reagents: Slow, dropwise addition of the acetylide solution to the ketone at low temperatures can help to control the reaction rate and minimize side reactions.

  • Use of a Protective Atmosphere: Maintaining an inert atmosphere throughout the reaction is crucial to prevent the degradation of reagents and intermediates.

  • Careful Work-up: The reaction should be quenched at low temperature with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

Q3: Difficulties in purifying the final product.

Challenges:

  • Polarity of the product: The presence of both a hydroxyl group and a Boc-protecting group can make the product's polarity challenging for chromatographic separation.

  • Co-elution with starting material or byproducts.

Purification Recommendations:

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The primary starting material is 1-Boc-3-azetidinone .[1] This ketone is typically prepared by the oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate .[2][3]

Q2: What are the common methods for oxidizing Tert-butyl 3-hydroxyazetidine-1-carboxylate to 1-Boc-3-azetidinone?

Several oxidation methods can be employed, including:

  • Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) and a hindered base like triethylamine.

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient method for oxidizing primary and secondary alcohols.

  • TEMPO-based Oxidation: Using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[2]

Q3: What are the critical parameters to control during the ethynylation reaction for scalability?

  • Temperature Control: Maintaining a consistently low temperature is crucial to prevent side reactions and ensure the stability of the reagents.

  • Mixing: Efficient stirring is necessary to ensure good mass transfer, especially in larger reactors.

  • Reagent Addition Rate: A controlled addition rate of the acetylide reagent is important to manage the reaction exotherm and minimize byproduct formation.

  • Quenching and Work-up: The quenching and work-up procedures need to be carefully designed to handle large volumes and ensure the safe decomposition of any unreacted organometallic species.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of 1-Boc-3-azetidinone

Oxidation MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Swern OxidationOxalyl chloride/DMSO, Et3N85-95High yields, reliableRequires low temperatures, produces odorous byproducts
Dess-MartinDMP in CH2Cl290-98Mild conditions, high yieldsReagent is expensive and potentially explosive
TEMPO/NaOClTEMPO, NaOCl, NaHCO380-90Cost-effective, environmentally friendlyCan be sensitive to reaction conditions

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-azetidinone via TEMPO-catalyzed Oxidation [2]

  • To a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (10 vol) is added an aqueous solution of potassium bromide (0.1 eq) and TEMPO (0.01 eq).

  • The mixture is cooled to 0 °C.

  • An aqueous solution of sodium hypochlorite (1.2 eq) and sodium bicarbonate (2.0 eq) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0-5 °C until complete conversion is observed by TLC or LC-MS.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-Boc-3-azetidinone.

Protocol 2: Synthesis of this compound

  • A solution of ethynylmagnesium bromide (1.5 eq, 0.5 M in THF) is added to a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (5 vol) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Ethynylation A Tert-butyl 3-hydroxyazetidine-1-carboxylate B 1-Boc-3-azetidinone A->B Oxidation (e.g., TEMPO/NaOCl) C 1-Boc-3-azetidinone D This compound C->D Ethynylation (e.g., Ethynylmagnesium bromide)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Ethynylation Cause1 Inefficient Acetylide Generation Start->Cause1 Cause2 Poor Ketone Reactivity Start->Cause2 Cause3 Side Reactions Start->Cause3 Cause4 Presence of Moisture Start->Cause4 Solution1 Use Stronger Base / Optimize Temperature Cause1->Solution1 Solution2 Increase Reaction Time / Use Catalyst Cause2->Solution2 Solution3 Controlled Reagent Addition / Low Temperature Cause3->Solution3 Solution4 Use Anhydrous Solvents and Inert Atmosphere Cause4->Solution4

Caption: Troubleshooting logic for addressing low yields in the ethynylation step.

References

Technical Support Center: Boc-Deprotection of 1-Boc-3-ethynyl-3-hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc-deprotection of 1-Boc-3-ethynyl-3-hydroxyazetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting 1-Boc-3-ethynyl-3-hydroxyazetidine derivatives?

A1: The primary challenges stem from the sensitive nature of the substrate. The strained azetidine ring, the tertiary alcohol, and the ethynyl group can all be susceptible to degradation or rearrangement under acidic conditions typically used for Boc deprotection. Key potential issues include incomplete deprotection, side product formation through rearrangement of the 3-hydroxyazetidine core, and cleavage of other acid-sensitive functional groups.

Q2: What are the most common acidic reagents for this deprotection, and what are their pros and cons?

A2: The most common reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][]

  • TFA in Dichloromethane (DCM): This is a widely used and effective method.[3] However, TFA is a strong acid and can lead to side reactions if not carefully controlled. Residual TFA can also be difficult to remove.

  • HCl in Dioxane/Ethyl Acetate: This is another common and effective method.[][4] It can sometimes offer better selectivity compared to TFA.[5] However, the preparation and handling of anhydrous HCl solutions require care.

Q3: What are the likely side products I might observe during the deprotection?

A3: The main side products arise from the reactive tert-butyl cation generated during the cleavage of the Boc group and the potential for rearrangement of the azetidine ring.

  • t-Butylation: The tert-butyl cation can alkylate any nucleophilic sites on your molecule.[6]

  • Rearrangement Products: 3-Hydroxyazetidines can undergo acid-catalyzed rearrangement to form 2-oxazolines.[7]

  • Ring-Opening Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions.

Q4: How can I minimize the formation of these side products?

A4: To minimize side products, consider the following strategies:

  • Use of Scavengers: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture.[8] Scavengers will trap the tert-butyl cation, preventing it from reacting with your substrate.

  • Milder Reaction Conditions: Use lower temperatures (e.g., 0 °C) and shorter reaction times.

  • Milder Acidic Reagents: For highly sensitive substrates, consider using milder acids or Lewis acids, though this may require longer reaction times.

Q5: My reaction is not going to completion. What should I do?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: The amount of acid may be insufficient to fully deprotect the starting material.

  • Reaction Time/Temperature: The reaction may require a longer time or a slightly elevated temperature. However, be cautious as this can also increase side product formation.

  • Steric Hindrance: If the azetidine derivative is sterically hindered, deprotection may be more difficult.

To address this, you can try incrementally increasing the reaction time or the amount of acid. Monitoring the reaction closely by TLC or LC-MS is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid, short reaction time, or low temperature.Increase reaction time and/or acid concentration. Monitor reaction progress closely by TLC/LC-MS.
Formation of a byproduct with a mass increase of 56 Da t-Butylation of a nucleophilic site on the molecule by the tert-butyl cation.Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.[8]
Observation of unexpected rearrangement products (e.g., 2-oxazolines) Acid-catalyzed rearrangement of the 3-hydroxyazetidine ring.[7]Use milder acidic conditions (lower temperature, shorter reaction time). Consider alternative deprotection methods.
Presence of ring-opened byproducts The strained azetidine ring is cleaved under harsh acidic conditions.Employ milder reaction conditions. Ensure the reaction is not run for an extended period.
Low recovery of the desired product The deprotected amine salt may be highly polar and soluble in the aqueous phase during workup.After quenching the reaction, carefully extract the aqueous phase multiple times with an appropriate organic solvent. Alternatively, evaporation of the reaction mixture to dryness followed by purification may be necessary.

Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the 1-Boc-3-ethynyl-3-hydroxyazetidine derivative in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8] For sensitive substrates, start with a lower concentration.

  • If required, add a scavenger such as triisopropylsilane (TIS) (5-10% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The crude product (as the TFA salt) can be purified by an appropriate method such as crystallization or chromatography.

Protocol 2: Boc-Deprotection using HCl in Dioxane

  • Dissolve the 1-Boc-3-ethynyl-3-hydroxyazetidine derivative in a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid, the hydrochloride salt of the deprotected amine, can be triturated with a non-polar solvent like diethyl ether to induce precipitation.[1]

  • Collect the solid by filtration and wash with diethyl ether.

  • Dry the product under vacuum.

Visualizations

Boc_Deprotection_Workflow start Start: 1-Boc-3-ethynyl-3-hydroxyazetidine derivative dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add TFA (20-50%) (Optional: Scavenger like TIS) cool->add_reagents react Stir at 0 °C to RT (1-4 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Concentrate and remove residual acid monitor->workup Complete purify Purification workup->purify end End: Deprotected azetidine salt purify->end

Caption: General experimental workflow for Boc-deprotection using TFA.

Side_Reactions cluster_side_reactions Potential Side Reactions boc_substrate 1-Boc-3-ethynyl-3-hydroxyazetidine acid H+ deprotected Deprotected Azetidine (Desired Product) boc_substrate->deprotected Desired Pathway tert_butyl tert-Butyl Cation boc_substrate->tert_butyl Deprotection rearrangement Rearrangement (e.g., to 2-oxazoline) boc_substrate->rearrangement Side Reaction ring_opening Ring Opening boc_substrate->ring_opening Side Reaction t_butylation t-Butylation Byproduct tert_butyl->t_butylation nucleophile Nucleophile on substrate

Caption: Potential reaction pathways during acidic Boc-deprotection.

References

Catalyst selection and optimization for reactions with Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

I. Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Troubleshooting Guide for Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield - Inactive catalyst- Use fresh palladium and copper catalysts. - Ensure the palladium catalyst is properly activated (pre-catalyst activation may be necessary).
- Insufficient degassing- Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). Oxygen can lead to catalyst deactivation and alkyne homocoupling.
- Inappropriate solvent or base- Screen different amine bases (e.g., triethylamine, diisopropanolamine) and solvents (e.g., THF, DMF, acetonitrile). The choice of base and solvent can significantly impact the reaction rate and yield.
- Low reaction temperature- For less reactive aryl bromides or chlorides, a higher reaction temperature may be required. Consider running the reaction in a sealed tube to prevent solvent evaporation.
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.
- High copper catalyst loading- Reduce the amount of the copper(I) co-catalyst. In some cases, copper-free Sonogashira protocols can be employed.
Decomposition of Starting Material - Azetidine ring instability- The strained azetidine ring can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and strongly acidic or basic conditions.
- Reaction with the hydroxyl group- The tertiary hydroxyl group is generally stable but could potentially interfere under certain conditions. If issues persist, consider protecting the hydroxyl group.
Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: What is a standard catalyst system for the Sonogashira coupling of this compound?

A typical catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).

Q2: How can I minimize the formation of the di-alkyne byproduct?

The formation of di-alkyne (Glaser coupling product) is a common side reaction. To minimize it, ensure your reaction is thoroughly deoxygenated. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial. Additionally, using a minimal amount of the copper co-catalyst can help.

Q3: My aryl halide is not very reactive. What can I do to improve the reaction?

For less reactive aryl halides (e.g., aryl chlorides or electron-rich aryl bromides), you may need to use more active catalyst systems. This can include using bulky, electron-rich phosphine ligands for the palladium catalyst. Increasing the reaction temperature is also a common strategy.

Illustrative Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • This compound

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropanolamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, CuI, and the aryl or vinyl halide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.

Troubleshooting Guide for CuAAC Reactions
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield - Inactive copper(I) catalyst- Ensure the use of a reliable source of Cu(I). If using CuSO₄ and a reducing agent (e.g., sodium ascorbate), use freshly prepared solutions. - The Cu(I) catalyst can be sensitive to oxidation by air. Degassing the reaction mixture can be beneficial, though not always strictly necessary for CuAAC.
- Inappropriate solvent- While CuAAC is robust in many solvents, reaction rates can be solvent-dependent. Polar solvents like DMF, DMSO, or t-BuOH/water mixtures are often effective.
- Catalyst sequestration- The hydroxyl group on the azetidine or other functionalities in the azide partner could potentially chelate the copper catalyst. The use of a stabilizing ligand for Cu(I) is recommended.
Reaction Stalls or is Sluggish - Insufficient catalyst or ligand- Increase the catalyst loading. - Add a Cu(I) stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems. Ligands can accelerate the reaction and protect the catalyst from oxidation.
Frequently Asked Questions (FAQs) for CuAAC Reactions

Q1: What is the most common and convenient catalyst system for CuAAC?

A widely used and convenient method is the in situ generation of the Cu(I) catalyst from copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.

Q2: Do I need to protect the hydroxyl group on this compound for a CuAAC reaction?

Generally, the hydroxyl group is well-tolerated in CuAAC reactions, and protection is not necessary.

Q3: My reaction is being performed in an aqueous buffer for a bioconjugation application. What special considerations should I take?

For aqueous reactions, especially with sensitive biomolecules, using a water-soluble ligand like THPTA is highly recommended. It helps to stabilize the Cu(I) catalyst and can improve reaction efficiency.

Illustrative Experimental Protocol: CuAAC Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

  • In a reaction vial, dissolve this compound and the organic azide in the chosen solvent.

  • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

III. Visualized Workflows

Sonogashira_Troubleshooting start Sonogashira Reaction Start issue Low or No Yield? start->issue side_reaction Glaser Coupling? issue->side_reaction Yes catalyst Check Catalyst Activity - Use fresh Pd/Cu catalysts - Consider ligand choice issue->catalyst No degas Improve Degassing - Freeze-pump-thaw - Inert gas sparging issue->degas No conditions Optimize Conditions - Screen bases/solvents - Increase temperature issue->conditions No success Successful Coupling side_reaction->success No oxygen Exclude Oxygen - Rigorous degassing - Inert atmosphere side_reaction->oxygen Yes copper Adjust Copper Loading - Minimize CuI - Consider Cu-free protocol side_reaction->copper Yes catalyst->issue degas->issue conditions->issue oxygen->side_reaction copper->side_reaction

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

CuAAC_Catalyst_Selection cluster_catalyst Cu(I) Catalyst Generation cluster_ligand Optional Ligand Addition in_situ In Situ Generation (CuSO4 + Na-Ascorbate) - Convenient and common reaction CuAAC Reaction in_situ->reaction direct Direct Cu(I) Source (e.g., CuI, CuBr) - Requires inert atmosphere direct->reaction no_ligand No Ligand - Simple reactions tbta TBTA - Organic solvents thpta THPTA - Aqueous media/Bioconjugation reaction->no_ligand If needed reaction->tbta If needed reaction->thpta If needed

Caption: Catalyst and ligand selection guide for CuAAC (Click Chemistry).

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Triazoles from Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the characterization of novel triazole compounds derived from Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate. The primary focus is on the widely adopted Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore alternative synthetic strategies and present a comprehensive overview of the characterization data, enabling researchers to make informed decisions in their drug discovery and development endeavors. The azetidine moiety is a sought-after scaffold in medicinal chemistry, and its incorporation into the triazole core offers a promising avenue for the development of novel therapeutic agents. Triazoles are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Synthetic Methodologies: A Comparative Overview

The synthesis of 1,2,3-triazoles from the terminal alkyne, this compound, is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition. This reaction can be performed under thermal conditions or, more commonly, with metal catalysis, which offers significant advantages in terms of regioselectivity and reaction efficiency.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high yields, mild reaction conditions, and exceptional regioselectivity.[1][2] The reaction involves the coupling of a terminal alkyne, in this case, this compound, with an organic azide in the presence of a copper(I) catalyst.[3]

Catalyst Systems:

  • In situ generation of Cu(I): A common and convenient method involves the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] This approach obviates the need to handle potentially unstable Cu(I) salts directly.

  • Cu(I) salts: Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective.[4]

  • Ligand-stabilized Cu(I) complexes: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst, preventing oxidation and improving reaction efficiency.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As an alternative to copper catalysis, ruthenium complexes can be employed to catalyze the azide-alkyne cycloaddition. A key advantage of RuAAC is its ability to selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer, which is not accessible through the standard CuAAC protocol.[5] This provides a valuable tool for expanding the structural diversity of the synthesized triazole library.

Thermal Huisgen Cycloaddition

The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2] While this method avoids the use of a metal catalyst, the lack of regioselectivity and harsher reaction conditions make it less favorable for most applications compared to the catalyzed versions.

Comparative Data of Synthetic Methods

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Thermal Huisgen Cycloaddition
Regioselectivity High (exclusively 1,4-disubstituted)High (exclusively 1,5-disubstituted)Low (mixture of 1,4- and 1,5-isomers)
Reaction Conditions Mild (often room temperature)Mild to moderate heatingHigh temperatures required
Reaction Time Generally short (minutes to a few hours)Variable, can be longer than CuAACLong (several hours to days)
Catalyst Copper(I) source (e.g., CuSO₄/NaAsc, CuI)Ruthenium complex (e.g., Cp*RuCl(PPh₃)₂)None
Yields Generally high to excellentGood to highModerate to good
Functional Group Tolerance ExcellentGoodModerate

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles

This protocol is a general guideline for the CuAAC reaction with this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Characterization of Synthesized Triazoles

The synthesized triazole derivatives should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected characterization data for a representative triazole synthesized from this compound and benzyl azide.

Characterization TechniqueExpected Data for 1-((1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl))-4-phenyl-1H-1,2,3-triazole
¹H NMR Signals corresponding to the azetidine ring protons, the tert-butyl group, the triazole proton, and the aromatic protons of the benzyl group.
¹³C NMR Resonances for the carbons of the azetidine ring, the tert-butoxycarbonyl group, the triazole ring, and the benzyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the Boc protecting group (C=O stretch), and the triazole ring.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthetic pathways discussed in this guide.

CuAAC_Synthesis A This compound D 1,4-Disubstituted 1,2,3-Triazole A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst (e.g., CuSO4/NaAsc) C->D

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Synthesis A This compound D 1,5-Disubstituted 1,2,3-Triazole A->D B Organic Azide (R-N3) B->D C Ru Catalyst (e.g., Cp*RuCl) C->D

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Thermal_Cycloaddition A This compound D Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles A->D B Organic Azide (R-N3) B->D C Heat (Δ) C->D

Caption: Thermal Huisgen 1,3-Dipolar Cycloaddition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of the target triazole compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: - Azetidine Alkyne - Organic Azide reaction Cycloaddition Reaction (CuAAC, RuAAC, or Thermal) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Triazole Product purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Structural Confirmation & Purity Assessment nmr->analysis ms->analysis ir->analysis

Caption: General experimental workflow for synthesis and characterization.

References

Unveiling the Reactivity of 1-Boc-3-ethynyl-3-hydroxyazetidine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Chemical Biology

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures for drug discovery and development.[1][2] The choice of the alkyne component is critical, influencing reaction kinetics, yield, and overall efficiency. This guide provides a comparative analysis of the reactivity of 1-Boc-3-ethynyl-3-hydroxyazetidine with other commonly used alkynes in CuAAC reactions, supported by experimental data and detailed protocols.

Executive Summary

Data Presentation: A Quantitative Comparison of Alkyne Reactivity in CuAAC

To provide a clear comparison, the following table summarizes the relative reactivity of various alkynes in a representative CuAAC reaction. The data is compiled from a study by Fokin and coworkers, which provides a quantitative comparison of alkyne performance under standardized bioconjugation conditions.[3] The reactivity of 1-Boc-3-ethynyl-3-hydroxyazetidine is qualitatively assessed based on the performance of structurally similar compounds.

AlkyneStructureRelative Reactivity (Qualitative)Key Features Influencing Reactivity
Propargyl Alcohol HC≡CCH₂OHHighUnhindered primary alcohol, serves as a baseline.
Phenylacetylene HC≡CPhModerateAromatic alkyne, slightly less reactive than propargyl alcohol.
1-Octyne HC≡C(CH₂)₅CH₃ModerateSimple alkyl alkyne.
Tertiary Propargyl Carbamate HC≡C-C(R)₂-OCONHR'Low to ModerateSignificant steric hindrance at the propargylic position can reduce reactivity. Some tertiary propargyl carbamates have been shown to be unsuitable for bioconjugation due to copper-induced fragmentation.[3]
1-Boc-3-ethynyl-3-hydroxyazetidine HC≡C-C(OH)(CH₂)₂N-BocExpected: Moderate to High Tertiary alcohol may introduce some steric hindrance. The strained azetidine ring may have a modest electronic influence. The presence of the Boc protecting group is unlikely to significantly affect the alkyne's reactivity.

Note: The expected reactivity of 1-Boc-3-ethynyl-3-hydroxyazetidine is an educated estimation based on the reactivity of analogous structures. Experimental validation is recommended for specific applications.

Factors Influencing the Reactivity of 1-Boc-3-ethynyl-3-hydroxyazetidine

Several structural features of 1-Boc-3-ethynyl-3-hydroxyazetidine are expected to influence its reactivity in CuAAC reactions:

  • Tertiary Propargyl Alcohol: The presence of a tertiary alcohol at the propargylic position introduces steric bulk around the alkyne. While CuAAC is generally tolerant of steric hindrance, highly congested alkynes can exhibit slower reaction rates compared to their primary or secondary counterparts.[3] However, the four-membered ring constrains the conformation, which may mitigate some of the steric clash.

  • Azetidine Ring Strain: Azetidines are strained four-membered heterocycles.[4] While not a cycloalkyne where ring strain dramatically enhances reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC), the inherent strain of the azetidine ring could have subtle electronic effects on the adjacent alkyne, potentially influencing its coordination to the copper catalyst.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is electronically withdrawing but is relatively distant from the alkyne. Its impact on the electronic nature of the alkyne is likely to be minimal.

Experimental Protocols

The following is a general protocol for a small-scale CuAAC reaction that can be adapted for comparing the reactivity of different alkynes.

Materials:

  • Azide (e.g., Benzyl Azide)

  • Alkyne (e.g., 1-Boc-3-ethynyl-3-hydroxyazetidine, Propargyl Alcohol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and accelerate the reaction)

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of Sodium Ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • (Optional) Prepare a 100 mM stock solution of THPTA in water.

    • Prepare 100 mM stock solutions of the azide and alkynes in a suitable solvent (e.g., DMSO or the reaction co-solvent).

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Solvent (e.g., 450 µL of a 1:1 mixture of water:t-BuOH)

      • Azide stock solution (10 µL, final concentration 2 mM)

      • Alkyne stock solution (10 µL, final concentration 2 mM)

      • (Optional) THPTA stock solution (5 µL, final concentration 1 mM)

      • CuSO₄ stock solution (5 µL, final concentration 1 mM)

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution (10 µL, final concentration 20 mM).

    • Vortex the reaction mixture immediately.

  • Reaction Monitoring and Analysis:

    • Allow the reaction to proceed at room temperature.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

General CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis stock_azide Prepare Azide Stock Solution mix Combine Azide, Alkyne, Solvent, and CuSO4 stock_azide->mix stock_alkyne Prepare Alkyne Stock Solution stock_alkyne->mix stock_cu Prepare CuSO4 Stock Solution stock_cu->mix stock_asc Prepare Fresh Sodium Ascorbate Stock Solution initiate Add Sodium Ascorbate to Initiate Reaction stock_asc->initiate mix->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor workup Work-up and Purification monitor->workup product Characterize Product workup->product CuAAC_Mechanism CuII Cu(II) Salt CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Coordination & Deprotonation Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R'-N3) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Ring Contraction & Protonolysis Triazole_Product->CuI Catalyst Regeneration

References

Comparative Analysis of the Potential Biological Activities of Compounds Derived from 1-Boc-3-ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of the potential biological activities of novel compounds synthesized from the versatile building block, 1-Boc-3-ethynyl-3-hydroxyazetidine. While direct experimental data for derivatives of this specific starting material is not yet available in published literature, this document outlines prospective synthetic pathways and extrapolates potential biological activities based on structurally related compounds. The unique combination of a strained azetidine ring, a reactive ethynyl group, and a hydroxyl functionality makes this scaffold a promising starting point for the discovery of new therapeutic agents. This guide presents hypothetical compound classes, their potential biological targets, and relevant experimental protocols to facilitate future research in this area. Azetidine-containing molecules have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2]

Introduction: The Potential of 1-Boc-3-ethynyl-3-hydroxyazetidine in Drug Discovery

The azetidine moiety is a valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1][3] The incorporation of an ethynyl group provides a versatile handle for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form stable 1,2,3-triazole rings.[4][5] The additional presence of a hydroxyl group allows for further functionalization or can act as a key hydrogen bonding motif for interaction with biological targets.

This guide explores hypothetical derivatives of 1-Boc-3-ethynyl-3-hydroxyazetidine and compares their potential biological activities based on established knowledge of azetidine and triazole pharmacology.

Proposed Synthetic Pathways and Hypothetical Compound Classes

The primary proposed synthetic route for derivatizing 1-Boc-3-ethynyl-3-hydroxyazetidine is through CuAAC click chemistry. This reaction allows for the efficient and specific conjugation of the azetidine core with a wide variety of azide-containing building blocks, leading to a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. Further modifications could involve reactions at the hydroxyl group or removal of the Boc-protecting group to allow for N-functionalization.

G A 1-Boc-3-ethynyl-3-hydroxyazetidine C CuAAC (Click Chemistry) A->C B R-N3 (Various Azides) B->C D 1,2,3-Triazole Derivatives C->D E Further Functionalization (e.g., O-alkylation, N-deprotection/alkylation) D->E F Diverse Bioactive Candidates E->F

Caption: Proposed synthetic workflow for generating diverse bioactive candidates from 1-Boc-3-ethynyl-3-hydroxyazetidine.

Comparative Table of Potential Biological Activities

The following table outlines hypothetical compound classes that could be synthesized from 1-Boc-3-ethynyl-3-hydroxyazetidine and their potential biological activities, extrapolated from existing literature on similar scaffolds.

Compound Class (Hypothetical)Potential Biological ActivityRationale and Supporting Evidence from Structurally Similar Compounds
Aryl-Triazole-Azetidines Anticancer, AntimicrobialTriazole-containing compounds are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[6][7] The aryl moiety can be varied to optimize activity against specific targets.
Alkyl-Triazole-Azetidines Antiviral, Enzyme InhibitionAcyclic 1,2,3-triazole nucleosides have shown antiviral activity.[8] The azetidine core could mimic the ribose sugar, while the alkyl chain and triazole ring interact with viral enzymes.
Heterocyclic-Triazole-Azetidines Antifungal, AntibacterialMany antifungal agents incorporate triazole and other heterocyclic moieties.[9][10] The combination with the azetidine scaffold could lead to novel antifungal or antibacterial agents.
O-Alkylated Azetidine Derivatives CytotoxicPropargyl groups themselves are found in some cytotoxic agents.[11] Alkylation of the hydroxyl group could be used to introduce pharmacophores that enhance cytotoxicity against cancer cell lines.
N-Acylated Azetidine Derivatives Anti-inflammatory, AnalgesicAzetidin-2-ones are known to possess anti-inflammatory and other pharmacological activities.[12][13] While not a 2-one, N-acylation after Boc deprotection could yield compounds with similar properties.

Detailed Experimental Protocols

The following are representative protocols for key experiments that would be cited in the evaluation of the synthesized compounds.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of 1-Boc-3-ethynyl-3-hydroxyazetidine (1 equivalent) and the desired azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and H₂O is added a freshly prepared solution of sodium ascorbate (0.2 equivalents) in water.

  • A solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
  • Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB).

  • The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

  • The bacterial suspension is adjusted to a concentration of 1.5 x 10⁸ CFU/mL and then diluted to a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are treated with various concentrations of the synthesized compounds and incubated for another 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of triazole and azetidine derivatives, several signaling pathways could be targeted by the hypothetical compounds. For instance, some triazole-containing drugs function as enzyme inhibitors.

G cluster_0 Potential Anticancer Mechanism A Triazole-Azetidine Compound B Target Enzyme (e.g., Kinase, Polymerase) A->B Binds to C Inhibition of Enzyme Activity B->C Leads to D Disruption of Signaling Pathway (e.g., Proliferation, Survival) C->D E Apoptosis / Cell Cycle Arrest D->E

Caption: A potential mechanism of action for anticancer activity involving enzyme inhibition.

Conclusion

While experimental validation is pending, the synthetic accessibility and the established biological relevance of the azetidine and triazole scaffolds suggest that compounds derived from 1-Boc-3-ethynyl-3-hydroxyazetidine are promising candidates for drug discovery programs. This guide provides a foundational framework for initiating such investigations, offering potential synthetic strategies, hypothetical biological activities, and standard experimental protocols. Further research is warranted to synthesize and evaluate these novel chemical entities to uncover their therapeutic potential.

References

HPLC and NMR analysis of reaction mixtures containing Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and NMR Analysis of Azetidine-Based Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and drug discovery, "click chemistry" has emerged as a powerful tool for the rapid and efficient synthesis of complex molecular architectures. Key to the success of these reactions is the purity and structural integrity of the building blocks employed. This guide provides a comparative analysis of two indispensable analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of reaction mixtures containing Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate.

As a point of comparison, this guide will also consider a structurally related, alternative alkyne reagent, 1-ethynylcyclohexan-1-ol, to highlight how subtle structural differences can influence analytical outcomes. The data and protocols presented herein are designed to offer a practical framework for researchers working with similar small molecule reagents in a drug development context.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data obtained from the HPLC and NMR analysis of a hypothetical reaction mixture. In this scenario, both this compound and 1-ethynylcyclohexan-1-ol have been subjected to a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with benzyl azide.

Table 1: HPLC Analysis of Reaction Mixtures

ParameterThis compound Reaction1-ethynylcyclohexan-1-ol Reaction
Starting Alkyne Retention Time (min) 5.87.2
Benzyl Azide Retention Time (min) 8.18.1
Triazole Product Retention Time (min) 9.511.3
Purity of Triazole Product (Area %) 92.5%95.1%
Unreacted Alkyne (Area %) 3.2%1.8%
Unreacted Benzyl Azide (Area %) 4.1%2.9%
Side Product(s) (Area %) 0.2%0.2%

Table 2: ¹H NMR Analysis of Reaction Mixtures (Key Diagnostic Peaks, 400 MHz, CDCl₃)

CompoundKey Proton Signal(s)This compound Reaction (δ ppm)1-ethynylcyclohexan-1-ol Reaction (δ ppm)
Starting Alkyne Acetylenic C-H2.51 (s)2.45 (s)
Benzyl Azide Benzylic CH₂4.35 (s)4.35 (s)
Triazole Product Triazole C-H7.78 (s)7.72 (s)
Benzylic CH₂5.54 (s)5.52 (s)
Boc Protecting Group tert-butyl1.48 (s)N/A
Cyclohexyl Ring CH₂ (broad multiplet)N/A1.20-1.80 (m)
Azetidine Ring CH₂ (multiplets)3.90-4.20 (m)N/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the conditions used for the HPLC and NMR analyses.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To monitor the progress of the click reaction and determine the purity of the resulting triazole product.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B (linear gradient)

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A 10 µL aliquot of the reaction mixture was diluted with 990 µL of a 1:1 mixture of water and acetonitrile. The diluted sample was then filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the structure of the triazole product and identify the presence of starting materials and byproducts.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 0.5 mL of the reaction mixture was taken, and the solvent was removed under reduced pressure. The residue was then dissolved in approximately 0.7 mL of CDCl₃ for analysis.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 16 ppm.

Visualizing the Workflow and Logic

To better illustrate the process and the relationships between the different stages of analysis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage cluster_data Data Interpretation Reaction_Mixture Click Reaction Mixture (Alkyne + Benzyl Azide + Catalyst) HPLC HPLC Analysis Reaction_Mixture->HPLC NMR NMR Analysis Reaction_Mixture->NMR HPLC_Data Purity & Conversion Data HPLC->HPLC_Data NMR_Data Structural Confirmation NMR->NMR_Data Comparison Comparative Assessment HPLC_Data->Comparison NMR_Data->Comparison

Caption: An overview of the experimental workflow, from the initial reaction mixture to data analysis and comparison.

Signaling_Pathway_Logic Start Need for Reaction Analysis Purity Assess Purity and Conversion Start->Purity Structure Confirm Product Structure Start->Structure HPLC HPLC provides quantitative data (retention time, peak area) Purity->HPLC NMR NMR provides structural data (chemical shifts, coupling) Structure->NMR Decision Is the reaction complete and the product pure? HPLC->Decision NMR->Decision Proceed Proceed to next step (e.g., purification, biological testing) Decision->Proceed Yes Optimize Optimize reaction conditions Decision->Optimize No

Caption: A logic diagram illustrating the decision-making process based on HPLC and NMR data in reaction analysis.

The Azetidine Scaffold: A Constrained Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that dictates the future trajectory of a therapeutic candidate. Among the diverse array of heterocyclic structures, the constrained four-membered azetidine ring has emerged as a privileged scaffold, offering distinct advantages over more flexible and commonly used ring systems. This guide provides an objective comparison of the azetidine scaffold with other alternatives, supported by experimental data, to illuminate its strategic value in contemporary medicinal chemistry.

The unique conformational rigidity of the azetidine ring, a consequence of its inherent ring strain, provides a powerful tool for drug designers.[1][2] This pre-organization of pharmacophoric elements into a bioactive conformation can significantly enhance binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1][3] This guide will delve into the quantitative advantages of this scaffold, present detailed experimental protocols for key assays, and visualize relevant biological pathways.

Physicochemical and Pharmacological Advantages: A Comparative Overview

The strategic incorporation of an azetidine moiety can impart favorable physicochemical properties to a drug candidate. As a small, polar heterocycle, it can improve aqueous solubility and reduce lipophilicity when compared to larger carbocyclic or heterocyclic analogs.[2] This is particularly beneficial for the development of drugs targeting the central nervous system (CNS), where controlled lipophilicity is a critical parameter.[2][4]

Beyond improved properties, the azetidine ring offers unique three-dimensional exit vectors for substituents, enabling chemists to explore novel chemical space and optimize interactions with target proteins.[2] Furthermore, azetidines can act as effective bioisosteres for more common rings like piperidine and pyrrolidine, providing a means to modulate molecular shape, metabolic stability, and target engagement.[2]

The versatility of the azetidine scaffold is underscored by its presence in a wide range of biologically active molecules, demonstrating efficacy in diverse therapeutic areas such as oncology, infectious diseases, and CNS disorders.[5]

Quantitative Comparison of Azetidine-Based Compounds

To illustrate the tangible benefits of the azetidine scaffold, the following tables summarize quantitative data from various studies, comparing the performance of azetidine-containing compounds to other relevant molecules.

Table 1: Comparison of GABA Uptake Inhibitors

Compound/ScaffoldTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivativeGAT-12.01 ± 0.77[6]
Azetidin-2-ylacetic acid derivativeGAT-12.83 ± 0.67[6]
{1-[2-(tris(4-methoxyphenyl)methoxy)ethyl]}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[6]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3[6]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7[6]

Table 2: Antiproliferative Activity of Azetidine-Containing Compounds

CompoundCell LineIC50 (nM)Reference
TZT-1027 analogue 1aA549 (Lung Carcinoma)2.2[7]
TZT-1027 analogue 1aHCT116 (Colon Carcinoma)2.1[7]

Table 3: STAT3 DNA-Binding Inhibition

Compound/ScaffoldTargetIC50 (µM)Reference
(R)-azetidine-2-carboxamide (5a)STAT30.55[8][9]
(R)-azetidine-2-carboxamide (5o)STAT30.38[8][9]
(R)-azetidine-2-carboxamide (8i)STAT30.34[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of azetidine-based compounds.

Protocol 1: In Vitro GABA Uptake Inhibition Assay
  • Cell Culture: Maintain primary cultures of neurons or astrocytes, or utilize cell lines stably expressing specific GABA transporters (GATs).

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in assay buffer.

  • Assay Procedure:

    • Pre-incubate cells with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding radiolabeled GABA (e.g., [³H]GABA) and incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Protocol 3: STAT3 DNA-Binding Assay (ELISA-based)
  • Plate Coating: Coat a 96-well plate with a double-stranded DNA oligonucleotide containing the STAT3-specific binding site.

  • Protein and Compound Incubation: In a separate plate, incubate recombinant human STAT3 protein with the test compounds or vehicle control.

  • Binding Reaction: Transfer the protein-compound mixtures to the DNA-coated plate and incubate to allow for STAT3-DNA binding.

  • Washing: Wash the plate to remove unbound protein and compounds.

  • Antibody Incubation: Add a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition of STAT3-DNA binding for each compound concentration. Determine the IC50 value from the dose-response curve.

Visualizing the Impact: Signaling Pathways and Workflows

To further elucidate the role of the azetidine scaffold, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by azetidine-containing inhibitors and a typical drug discovery workflow.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell Proliferation,\nSurvival, Angiogenesis Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification Scaffold_Selection Scaffold Selection (e.g., Azetidine) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt ADME_Tox ADME/Tox Studies Lead_Opt->ADME_Tox Phase_I Phase I ADME_Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval FDA Approval Phase_III->Approval

References

A Comparative Guide to Copper-Free Click Chemistry: Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate vs. Strained Cyclooctynes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, click chemistry has emerged as a powerful tool for the rapid and efficient assembly of complex molecular architectures.[1][2] The advent of copper-free click chemistry, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has further revolutionized the field by enabling these reactions to occur within living systems without the need for cytotoxic copper catalysts.[3][4][5] This guide provides a comparative analysis of a terminal alkyne, Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, with commonly used strained cyclooctynes in the context of copper-free click chemistry.

The Fundamental Distinction: Reaction Mechanism and Requirements

The primary difference between this compound and strained cyclooctynes such as Dibenzocyclooctyne (DBCO), DIBO, and Bicyclononyne (BCN) lies in their mechanism of reaction with azides.

This compound is a terminal alkyne. For it to efficiently participate in a [3+2] cycloaddition with an azide to form a triazole, it typically requires the presence of a copper(I) catalyst. This reaction is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, the prerequisite of a copper catalyst limits its application in living cells due to copper's inherent cytotoxicity.[3]

Strained cyclooctynes (e.g., DBCO, DIBO, BCN) are the cornerstone of copper-free click chemistry. The significant ring strain within these molecules provides the necessary activation energy to drive the cycloaddition with azides without the need for a catalyst.[3][6] This reaction, SPAAC, is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[4]

Performance Comparison

The following table summarizes the key differences in performance between this compound (in a copper-catalyzed context) and representative strained cyclooctynes (in a copper-free context).

FeatureThis compoundStrained Cyclooctynes (DBCO, DIBO, BCN)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Requirement Copper(I)None
Biocompatibility Limited in vivo due to copper toxicityHigh, suitable for in vivo and live-cell applications
Reaction Kinetics Fast with catalystVarying from fast to very fast, dependent on the cyclooctyne
Byproducts MinimalMinimal
Primary Application In vitro conjugation, material scienceIn vivo imaging, drug targeting, bioconjugation in living systems

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Terminal Alkyne

This protocol is a general guideline for the conjugation of a terminal alkyne, such as this compound, to an azide-containing molecule.

Materials:

  • Azide-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the azide-functionalized molecule and this compound in the chosen solvent.

  • Prepare a fresh stock solution of copper(II) sulfate and sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, purify the product to remove the copper catalyst and any unreacted starting materials.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Strained Cyclooctyne

This protocol provides a general method for the copper-free conjugation of a strained cyclooctyne (e.g., DBCO-functionalized molecule) to an azide-containing molecule.

Materials:

  • Azide-functionalized molecule

  • DBCO-functionalized molecule

  • Biocompatible buffer (e.g., PBS) or organic solvent

Procedure:

  • Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the chosen solvent.

  • Mix the solutions of the azide and the cyclooctyne.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the concentration of reactants and the specific cyclooctyne used.

  • Monitor the reaction progress by an appropriate analytical technique.

  • The reaction is often clean, and in many biological applications, no purification of the conjugated product is necessary. For in vitro reactions, standard purification techniques can be used if required.

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams depict the reaction mechanisms and a decision-making workflow.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants Azide R1-N3 (Azide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne Cyclooctyne->TransitionState Triazole Triazole Product TransitionState->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants Azide R1-N3 (Azide) CopperAcetylide Copper Acetylide Intermediate Azide->CopperAcetylide TerminalAlkyne Terminal Alkyne (e.g., this compound) TerminalAlkyne->CopperAcetylide Catalyst Cu(I) Catalyst Catalyst->CopperAcetylide Triazole Triazole Product CopperAcetylide->Triazole

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Decision_Tree Click Chemistry Reaction Selection Start Start: Need to conjugate an alkyne and an azide InVivo Is the reaction in a living system? Start->InVivo UseSPAAC Use SPAAC (Strained Cyclooctyne) InVivo->UseSPAAC Yes UseCuAAC Use CuAAC (Terminal Alkyne + Cu(I)) InVivo->UseCuAAC No

Caption: Decision tree for choosing between SPAAC and CuAAC.

Conclusion

This compound, as a terminal alkyne, is a valuable reagent for click chemistry, but its optimal performance is achieved through the copper-catalyzed CuAAC reaction. In contrast, for copper-free click chemistry applications, particularly those in biological systems, strained cyclooctynes are the reagents of choice due to their ability to undergo rapid, catalyst-free SPAAC reactions. The selection between these two classes of alkynes should be guided by the specific requirements of the experiment, with the primary consideration being the presence or absence of living cells and the associated need for biocompatibility.

References

In vitro and in vivo evaluation of compounds derived from Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Evaluation of Bioactive Azetidine Derivatives

The unique structural properties of the four-membered azetidine ring, including ring strain and conformational restriction, make it an attractive feature in the design of novel therapeutic agents.[4] Compounds incorporating this moiety have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][4]

General Workflow for Preliminary Screening of Novel Azetidine Compounds

The initial assessment of newly synthesized azetidine derivatives typically follows a structured workflow to identify promising "hit" compounds for further development.[4] This process involves synthesis, characterization, and a series of in vitro and in vivo assays.

Screening_Workflow cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Follow-up Studies Synthesis Synthesis of Novel Azetidine Derivatives Characterization Structural Characterization (NMR, FTIR, HRMS) Synthesis->Characterization Purity Purity & Identity Confirmation Characterization->Purity Primary_Screening Primary Biological Screening (In Vitro Assays) Purity->Primary_Screening Data_Analysis Data Analysis (IC50 / MIC Determination) Primary_Screening->Data_Analysis Hit_ID Hit Compound Identification Data_Analysis->Hit_ID Secondary_Assays Secondary Assays (e.g., Selectivity, MoA) Hit_ID->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis In_Vivo In Vivo Studies SAR_Analysis->In_Vivo

Caption: High-level workflow for the synthesis and screening of novel azetidine compounds.[4]

Case Study 1: Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target for cancer therapy.[5] A series of novel (R)-azetidine-2-carboxamide analogues have been developed as potent STAT3 inhibitors.[6]

Comparative In Vitro Efficacy Data
CompoundTargetAssay TypeParameterValueReference
5a STAT3EMSAIC500.52 µM[7]
5o STAT3EMSAIC500.38 µM[7]
8i STAT3EMSAIC500.34 µM[7]
H172 (9f) STAT3In Vitro InhibitionIC500.38-0.98 µM[5]
H182 STAT3In Vitro InhibitionIC500.38-0.98 µM[5]
7g STAT3Isothermal Titration CalorimetryK D880 nM[7]
9k STAT3Isothermal Titration CalorimetryK D960 nM[7]
Experimental Protocols
  • STAT3 DNA-Binding Activity Assay (EMSA): Nuclear extracts from NIH3T3/v-Src fibroblasts containing activated STAT3 were pre-incubated with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.[6][7] Subsequently, a radiolabeled hSIE probe that binds to STAT3 was added, and the mixture was subjected to electrophoretic mobility shift assay (EMSA) analysis.[6][7] The bands corresponding to STAT3:DNA complexes were quantified to determine IC50 values.[6][7]

  • In Vivo Antitumor Activity: The in vivo efficacy of these compounds was evaluated in mouse models of human breast cancer. For instance, compounds H120 (8e) and H182 were administered as single agents to assess their ability to inhibit the growth of triple-negative breast cancer (TNBC) xenografts.[5]

Signaling Pathway

The azetidine-based inhibitors act by preventing the DNA-binding activity of STAT3, which in turn inhibits the transcription of target genes involved in cell survival and proliferation, such as c-Myc, VEGF, and Bcl-2.[7] Some of these compounds have been shown to bind irreversibly to cysteine residues on the STAT3 protein.[5]

STAT3_Pathway cluster_n Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation DNA DNA pSTAT3->DNA Binding Transcription Gene Transcription (e.g., c-Myc, Bcl-2, VEGF) DNA->Transcription Activation Azetidine Azetidine Inhibitor Azetidine->pSTAT3 Inhibition of DNA Binding

Caption: Generalized mechanism of action for an azetidine-based STAT3 inhibitor.[7]

Case Study 2: Azetidine Derivatives as Central Nervous System Agents

Azetidine derivatives have been explored as potent ligands for various central nervous system targets, including the vesicular monoamine transporter 2 (VMAT2) and GABA transporters.[8][9]

Comparative In Vitro Efficacy Data
Compound Class/NameTargetAssay TypeParameterValueReference
cis- and trans-Azetidine Analogs VMAT2[3H]dopamine UptakeKiNanomolar range[8]
A-85380 α4β2 nAChRRadioligand BindingKi0.05 ± 0.01 nM[10]
Azetidin-2-ylacetic acid derivative GAT-1GABA Uptake InhibitionIC502.01 ± 0.77 µM[9]
12d GAT-3GABA Uptake InhibitionIC5015.3 ± 4.5 µM[9]
Experimental Protocols
  • VMAT2 Inhibition Assay: The ability of novel cis- and trans-azetidine analogs to inhibit VMAT2 was evaluated by measuring their effect on the uptake of [3H]dopamine into synaptic vesicles.[8]

  • GABA Uptake Inhibition Assay: The potency of azetidine derivatives as GABA uptake inhibitors was assessed for their affinity to the GAT-1 and GAT-3 transporters.[9]

Case Study 3: Azetidine Derivatives as Antimicrobial Agents

The azetidine scaffold is a component of many antibacterial and antifungal compounds.[1][11] For instance, novel 2-azetidinone derivatives with sulfonamide structures have been synthesized and evaluated for their antimicrobial and antioxidant properties.[1]

Experimental Protocols
  • Antimicrobial Activity Assay (Microdilution Method): The antimicrobial activity of newly synthesized compounds is often determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC) values.[12] This involves testing the compounds against a panel of reference bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13][14]

  • Antifungal Activity Assay: The antifungal activity of azetidine derivatives can be evaluated against fungal strains like Aspergillus species and Candida albicans.[2]

Summary and Future Directions

The presented case studies illustrate the broad therapeutic potential of azetidine derivatives, ranging from oncology to infectious diseases and neuroscience. The progression from in vitro discovery to in vivo validation is a critical path in the development of these compounds.[8] While potent in vitro activity is a necessary starting point, further in vivo studies are essential to establish the therapeutic efficacy and safety of these promising molecules. Future research should focus on a more detailed exploration of the in vivo pharmacokinetics and pharmacodynamics of lead azetidine compounds to translate their in vitro potency into clinical success.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical compounds are paramount for laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate, ensuring the protection of personnel and adherence to regulatory standards.

I. Immediate Safety Considerations and Hazard Profile

Given the structural components of the molecule, it is prudent to assume the following potential hazards:

  • Azetidine moiety: Azetidine itself is known to be flammable and reactive. Compounds containing this ring system should be handled with care.

  • Ethynyl group: Terminal alkynes can be reactive and may form explosive metal acetylides. Contact with certain metals should be avoided.

  • General chemical hazards: Like many organic molecules used in research, it may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.

Personal Protective Equipment (PPE): Before commencing any disposal activities, all personnel must wear the following PPE:

  • Flame-retardant laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles and a face shield.

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

II. Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

For Small Spills (≤ 50 mL):

  • Alert personnel in the immediate vicinity and restrict access to the area.

  • Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.[1][2]

  • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[3]

  • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.

For Large Spills (> 50 mL):

  • Evacuate the laboratory immediately and close the doors.

  • Alert your institution's EHS or emergency response team.

  • Provide them with as much information as possible about the spilled substance.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service, which will likely involve incineration.[2]

Experimental Protocol: Waste Disposal

  • Waste Segregation:

    • Do not mix waste containing this compound with non-hazardous laboratory trash.[2]

    • Segregate solid waste (e.g., unused powder, contaminated weighing paper, pipette tips) from liquid waste (e.g., solutions in solvents).[2]

  • Solid Waste Collection:

    • Place pure compound and any materials grossly contaminated with the solid into a dedicated, clearly labeled, and sealed container for hazardous chemical waste.[2]

    • Handle the solid material carefully to avoid generating dust.[2][4]

  • Liquid Waste Collection:

    • Collect all aqueous and organic solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container must be compatible with the solvent used. For incineration, dissolving the waste in a combustible solvent is a common practice.[2]

    • Crucially, do not store in containers made of metals that could potentially form explosive acetylides. Use glass or compatible plastic containers.

  • Labeling Waste Containers:

    • All waste containers must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

    • Indicate the primary assumed hazards (e.g., "Flammable," "Toxic," "Irritant").[1][2]

  • Storage of Waste:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure segregation from incompatible materials, particularly strong acids, bases, and oxidizing agents.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

IV. Data Presentation

The following table summarizes the appropriate waste containment for different forms of this compound waste.

Waste TypeContainerHazard Classification (Assumed)Storage and Handling Notes
Unused/Waste Product (Solid) Tightly sealed, chemically compatible (glass or plastic) containerHazardous Waste (Flammable, Toxic, Irritant)Store in a cool, well-ventilated area away from ignition sources and incompatible materials.
Contaminated Disposables (gloves, wipes, etc.) Labeled hazardous waste bag or containerHazardous Waste (Toxic, Irritant)Segregate from other laboratory trash.
Empty Containers Original or equivalent sealed containerHazardous Waste (Toxic)Do not rinse. Dispose of as solid hazardous waste.
Solutions in Solvents Labeled, leak-proof hazardous waste container (glass or compatible plastic)Hazardous Waste (Flammable, Toxic - dependent on solvent)Do not dispose of down the drain. Ensure the container is compatible with the solvent.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Solid and Liquid Waste FumeHood->Segregate SolidWaste Solid Waste (Unused compound, contaminated items) SolidContainer Seal in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions) LiquidContainer Collect in Labeled, Compatible Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate->SolidWaste Segregate->LiquidWaste Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS Arrange Pickup by EHS or Licensed Waste Contractor Storage->EHS

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Immediate Safety Considerations

Due to the presence of the azetidine ring, a strained four-membered heterocycle, this compound may exhibit unique reactivity.[1] While azetidines are generally more stable than aziridines, their handling requires care.[1] The ethynyl and hydroxyl functional groups also contribute to its chemical properties. Based on related azetidine compounds, it is prudent to assume this chemical may be flammable, corrosive, and toxic.[2][3]

Personal Protective Equipment (PPE)

All personnel must be equipped with the appropriate PPE before handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[2]To protect hands from potential skin irritation or absorption of the chemical.[4]
Eye/Face Protection Chemical safety goggles and a face shield.[2][3]To protect eyes and face from splashes, which could cause serious damage.[4]
Skin and Body Protection Flame-retardant antistatic protective clothing or a chemical-resistant apron over a laboratory coat.[2]To protect skin from contact with the chemical and in case of fire.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If aerosols or dusts are generated, a respirator may be necessary.To prevent inhalation of potentially harmful vapors, aerosols, or dust.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated chemical fume hood.[2]

    • Have an emergency plan and spill kit readily accessible.

    • Remove all potential ignition sources from the work area.[5]

  • Handling:

    • Avoid direct contact with the skin and eyes.[5]

    • Do not breathe vapors or dust.

    • Use non-sparking tools to handle the compound.[2]

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[2][5]

    • The storage area should be clearly labeled, and access restricted to authorized personnel.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Segregation and Collection:

    • Collect waste in a clearly labeled, sealable, and chemically compatible container. The label must include the full chemical name and the words "Hazardous Waste".[2]

    • Segregate this waste from other laboratory trash.

  • Spill Management:

    • Small Spills (≤ 50 mL):

      • Alert personnel in the immediate area.

      • Contain the spill using an inert absorbent material like vermiculite or dry sand.[2]

      • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]

    • Large Spills (> 50 mL):

      • Evacuate the laboratory immediately.

      • Notify your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain.[2]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure Compound prep_spill->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose end_node End cleanup_dispose->end_node start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.